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Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid: A Technical Guide for Modern Drug Discovery

Introduction: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for mitig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for mitigating attrition rates in clinical development. Within this paradigm, 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid has emerged as a highly valuable bifunctional building block. By combining a rigid cyclohexane spacer with a strained, four-membered azetidine heterocycle, this molecule offers a unique structural profile that enhances metabolic stability, aqueous solubility, and target specificity[1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with an authoritative analysis of this compound's chemical structure, molecular weight, physicochemical properties, and the self-validating methodologies required for its synthesis and integration into lead optimization pipelines.

Chemical Structure and Molecular Weight Analysis

The utility of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid lies in its precise molecular architecture. It is a zwitterionic molecule at physiological pH, containing both a basic secondary amine and an acidic carboxylate group.

  • The Azetidine Motif: The four-membered nitrogen heterocycle is characterized by high angle strain. Compared to larger homologues like pyrrolidine or piperidine, the azetidine nitrogen exhibits increased s-character in its lone pair, which slightly reduces its basicity (pKa ~9.5) while significantly lowering the overall lipophilicity of the molecule. This makes it an ideal bioisostere for larger amines when attempting to reduce a drug candidate's LogD[2][3].

  • The Cyclohexane Linker: The cyclohexane ring acts as a conformationally restricted spacer. It projects the azetidine and carboxylic acid groups in defined spatial vectors (dependent on the cis/trans isomeric ratio), allowing for precise vectorization during structure-based drug design (SBDD).

  • Molecular Weight (MW): At 183.25 g/mol , this compound is highly compliant with the "Rule of 3" for fragment-based drug discovery (FBDD). Its low molecular weight ensures that when incorporated into a larger drug scaffold, it does not disproportionately inflate the final molecule's mass, thereby preserving ligand efficiency (LE)[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and predicted physicochemical parameters critical for formulation and pharmacokinetic modeling.

ParameterValueCausality / Implication for Drug Design
Chemical Name 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acidBifunctional handle for parallel library synthesis.
CAS Registry Number 910442-38-5Unique identifier for chemical sourcing[1].
Molecular Formula C10H17NO2High sp3 carbon fraction (Fsp3 = 1.0).
Molecular Weight 183.25 g/mol Low MW preserves ligand efficiency during lead optimization.
Topological Polar Surface Area ~49.3 Ų (Predicted)Optimal for systemic circulation; tunable for CNS penetration.
Acidic pKa ~4.5 (Carboxylic Acid)Deprotonated at physiological pH (7.4).
Basic pKa ~9.5 (Azetidine Nitrogen)Protonated at physiological pH (7.4).
LogP (Calculated) ~0.5 to 1.2Highly hydrophilic, promoting excellent aqueous solubility[3].

Pharmacokinetic Optimization Logic

The strategic choice to incorporate an azetidine ring rather than a piperidine or pyrrolidine ring is rooted in causality. As ring size decreases, the structural rigidity increases, which locks the molecule into a bioactive conformation and reduces the entropic penalty upon binding to a target protein[4]. Furthermore, the compact nature of the azetidine ring reduces the hydrophobic surface area, directly translating to enhanced aqueous solubility and improved oral bioavailability[5].

PKLogic A Azetidine Integration B Increased Fsp3 Fraction A->B C Reduced Lipophilicity B->C D Enhanced Aqueous Solubility C->D E Improved PK & Bioavailability D->E

Fig 1: Logical flow demonstrating how azetidine integration improves pharmacokinetic profiles.

Experimental Protocols: Synthesis and Self-Validating Isolation

Handling and synthesizing amphoteric (zwitterionic) molecules requires specialized protocols. Standard silica gel chromatography often fails due to the irreversible binding of the highly polar zwitterion. The following methodology outlines a self-validating, step-by-step workflow for the synthesis and isolation of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.

Step-by-Step Methodology

Step 1: Ni-Catalyzed Cross-Electrophile Coupling

  • Procedure: React tert-butyl 3-iodoazetidine-1-carboxylate with ethyl 4-iodocyclohexanecarboxylate in the presence of a Nickel catalyst (e.g., NiI2), a ligand (e.g., dtbbpy), and a terminal reductant (Mn powder) in DMA.

  • Causality: Traditional organometallic reagents (like Grignards) are highly basic and can cause ring-opening of the strained azetidine. Cross-electrophile coupling operates under mild, reductive conditions, preserving the integrity of the 4-membered ring[5].

  • Validation Check: Monitor via GC-MS. The disappearance of the iodine isotopes confirms the completion of the coupling event.

Step 2: Ester Saponification

  • Procedure: Treat the resulting intermediate with LiOH in a THF/H2O (3:1) mixture at room temperature for 4 hours.

  • Causality: LiOH provides mild basic hydrolysis. Using harsher conditions (like NaOH at reflux) risks epimerizing the stereocenter adjacent to the carboxylic acid on the cyclohexane ring.

  • Validation Check: LC-MS analysis must show a mass shift corresponding to the loss of the ethyl group (-28 Da).

Step 3: Boc Deprotection

  • Procedure: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) at 0°C. Stir for 2 hours.

  • Causality: TFA cleanly cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the basic azetidine nitrogen.

  • Validation Check: 1H-NMR must confirm the complete disappearance of the intense 9-proton singlet at ~1.4 ppm.

Step 4: Zwitterion Isolation via Strong Cation Exchange (SCX)

  • Procedure: Load the crude reaction mixture onto an SCX-2 cartridge. Wash extensively with Methanol to elute neutral and acidic impurities (including residual TFA). Elute the target compound using 2M Ammonia in Methanol.

  • Causality: Because the product is a zwitterion, it will be protonated by the residual TFA and bind strongly to the sulfonic acid groups of the SCX resin. The ammonia wash deprotonates the resin, releasing the pure zwitterion. This step is critical; standard aqueous workups will result in total mass loss to the aqueous phase due to the compound's extreme hydrophilicity.

  • Final Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of [M+H]+ at m/z 184.1332. 13C-NMR must show exactly 10 distinct carbon signals, confirming the structural integrity of the C10H17NO2 framework.

SynthesisWorkflow N1 Step 1: Ni-Catalyzed Cross-Coupling (Boc-Azetidine + Cyclohexane Scaffold) N2 Step 2: Ester Saponification (LiOH, THF/H2O) N1->N2 N3 Step 3: Boc Deprotection (TFA / DCM) N2->N3 N4 Step 4: SCX Chromatography (Zwitterion Isolation) N3->N4 N5 Validation: LC-MS & NMR (Confirm MW: 183.25) N4->N5

Fig 2: Self-validating synthetic workflow for the isolation of the target zwitterion.

Conclusion

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS: 910442-38-5) represents a sophisticated, sp3-enriched building block for modern drug discovery. With a molecular weight of 183.25 g/mol , it offers an optimal balance of conformational rigidity and polarity. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic protocols, medicinal chemists can effectively leverage this scaffold to design next-generation therapeutics with superior pharmacokinetic profiles.

References

  • National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery (2026). Available at:[Link]

Sources

Exploratory

Physicochemical Properties and Solubility Profile of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, alicyclic bifunctional building blocks are highly prized for their ability to impart defined spatial vectors and metabolic stability to pharmacophores. 4-(Azetidin-3-yl)cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, alicyclic bifunctional building blocks are highly prized for their ability to impart defined spatial vectors and metabolic stability to pharmacophores. 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS: 910442-38-5) is a prime example of such a molecule[1]. However, its dual functionality—a highly basic secondary amine within a strained azetidine ring and a weakly acidic carboxylic acid—creates a complex zwitterionic equilibrium.

As a Senior Application Scientist, I approach the physicochemical characterization of this molecule not as a routine checklist, but as a predictive exercise. Understanding the causality behind its ionization and solubility behavior is critical for downstream formulation. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines field-proven, self-validating experimental workflows for its characterization.

Structural Analysis & Physicochemical Properties

The physicochemical behavior of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is dictated by its two ionizable moieties.

  • The Azetidine Ring (Basic Center): Despite being a strained four-membered ring, azetidine exhibits strong basicity. The ring strain compresses the C–N–C bond angle, increasing the s-character of the nitrogen lone pair. However, it still behaves as a typical secondary amine with a pKa of approximately 11.3 ()[2].

  • The Cyclohexane Carboxylic Acid (Acidic Center): The aliphatic carboxylic acid moiety is a standard proton donor, exhibiting a pKa of approximately 4.9 ()[3].

Because these pKa values are separated by more than 6 units, the molecule exists predominantly as a zwitterion at physiological pH (7.4), significantly impacting its lipophilicity (LogD) and solubility.

Table 1: Quantitative Physicochemical Profile
PropertyValueMethod / Source
Molecular Formula C10H17NO2Computed[1]
Molecular Weight 183.25 g/mol Computed[1]
pKa1 (Carboxylic Acid) ~4.9Analogue Prediction[3]
pKa2 (Azetidine Amine) ~11.3Analogue Prediction[2]
Isoelectric Point (pI) ~8.1Calculated: (pKa1 + pKa2) / 2
LogP (Unionized) ~1.5 - 1.8Predicted (XLogP3)[4]
H-Bond Donors / Acceptors 2 / 3Structural Analysis
Rotatable Bonds 2Structural Analysis

Ionization State & The Zwitterionic Equilibrium

Causality in Solubility: Why do zwitterions like this API exhibit a U-shaped pH-solubility profile? The lowest thermodynamic solubility occurs at the isoelectric point (pI ~ 8.1). At this pH, the molecule has a net charge of zero but possesses localized positive and negative charges. These charges form strong intermolecular ionic bonds (salt bridges) in the solid state, maximizing the crystal lattice energy. High lattice energy requires more energy to break during dissolution, leading to a solubility minimum. Conversely, at pH < 4.9 or pH > 11.3, the molecule carries a net charge, increasing ion-dipole interactions with water and drastically improving solubility.

Ionization_Equilibrium Cation Cationic Form (+1) pH < 4.9 Zwitterion Zwitterionic Form (Net 0) pH 4.9 - 11.3 Cation->Zwitterion -H+ (pKa1) Anion Anionic Form (-1) pH > 11.3 Zwitterion->Anion -H+ (pKa2)

Logical relationship between pH and the ionization state of the zwitterion.

Experimental Workflows: Self-Validating Protocols

To accurately profile this API, standard analytical approaches must be modified. The protocols below are designed as self-validating systems , ensuring that environmental artifacts do not skew the data.

Experimental_Workflow Start API: CAS 910442-38-5 Sub1 Potentiometric Titration Start->Sub1 Sub2 Shake-Flask Solubility Start->Sub2 Step1A Blank & Standard Calibration Sub1->Step1A Step2A Buffer Incubation (24h, 37°C) Sub2->Step2A Step1B Calculate pKa1, pKa2, pI Step1A->Step1B Final Physicochemical Profile Step1B->Final Step2B Phase Separation & pH Check Step2A->Step2B Step2C CAD/ELSD & XRPD Analysis Step2B->Step2C Step2C->Final

Experimental workflow for determining pKa and thermodynamic solubility.
Protocol 1: Potentiometric pKa Determination

Causality: Standard UV-metric titrations are ineffective for this molecule because it lacks a conjugated π-electron system or aromatic ring to yield a strong, pH-dependent UV shift. Therefore, potentiometric titration is the mandatory technique.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation): Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) to validate the Nernstian response of the glass electrode. Titrate a standard (e.g., potassium hydrogen phthalate) to verify titrant molarity.

  • Sample Preparation: Dissolve 2-3 mg of the API in 10 mL of 0.15 M KCl. If initial solubility is poor, use a co-solvent approach (e.g., methanol/water gradients) and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky equation.

  • Titration: Titrate from pH 2.0 to 12.0 using standardized 0.1 M KOH and 0.1 M HCl under a nitrogen blanket to prevent CO2 absorption.

  • Data Processing: Utilize Bjerrum plot analysis to extract the exact pKa1 and pKa2 values.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask)

Causality: Because the API lacks a strong UV chromophore, traditional HPLC-UV detection at 254 nm will fail. We must employ Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which provide universal detection for non-volatile analytes independent of optical properties.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 12.0 (e.g., HCl, Acetate, Phosphate, Borate).

  • Incubation: Add an excess of the solid API to 1 mL of each buffer in sealed glass vials. Agitate at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation & Final pH Check (Self-Validation): Centrifuge the vials at 10,000 rpm for 10 minutes. Crucial Step: Measure the pH of the supernatant after incubation. Dissolving a zwitterion can act as a buffer itself and shift the solution's pH, especially near its pI. The solubility value must be plotted against the final pH, not the initial buffer pH.

  • Solid-Phase Analysis (Self-Validation): Extract the remaining solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This verifies whether the API precipitated as a free zwitterion or formed a salt with the buffer ions (e.g., a hydrochloride salt at pH 1.2).

  • Quantification: Dilute the supernatant and inject it into an HPLC-CAD or HPLC-ELSD system using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is ideal for retaining highly polar zwitterions.

Conclusion

Characterizing 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid requires a rigorous understanding of its zwitterionic nature. By recognizing the limitations of standard UV-based analytical methods and implementing self-validating workflows like potentiometry and HPLC-CAD, development teams can accurately map its U-shaped solubility profile. This foundational data is critical for guiding salt selection, predicting oral bioavailability, and ensuring successful formulation development.

References

  • Title: PubChem Compound Summary for CID 10422, Azetidine. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • Title: PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • Title: PubChem Compound Summary for CID 70805, N-Cyclohexylacetoacetamide (LogP Reference Analogue). Source: National Center for Biotechnology Information (NIH). URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Compound of Interest 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a small molecule featuring a cyclohexane...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Compound of Interest

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a small molecule featuring a cyclohexane carboxylic acid moiety linked to an azetidine ring.[4][5] Its molecular formula is C10H17NO2 and it has a molecular weight of 183.25 g/mol .[4][5] The presence of the strained azetidine ring and the carboxylic acid group suggests potential for biological activity, making it a candidate for further investigation in drug discovery programs. However, these same structural features necessitate a thorough evaluation of its potential toxicity. Early and comprehensive in vitro safety assessment is critical to minimize late-stage attrition and ensure patient safety.[1][6]

A Strategic Approach to In Vitro Safety Assessment

A tiered and integrated approach to in vitro toxicology is recommended, starting with broad cytotoxicity screening and progressing to more specific, mechanistic assays.[1] This strategy allows for the early identification of potential hazards and conserves resources.

Diagram: Tiered In Vitro Toxicity Testing Workflow

In_Vitro_Toxicity_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mechanistic Investigation A General Cytotoxicity Screening (e.g., Neutral Red Uptake, MTT Assay) B Genotoxicity Screening (e.g., Ames Test, in vitro Micronucleus Assay) C Hepatotoxicity Assessment (e.g., HepG2/Primary Hepatocyte Viability, Mitochondrial Toxicity) A->C If Cytotoxic F Advanced Genotoxicity (e.g., Chromosomal Aberration Assay) B->F If Genotoxic End Safety Profile Established B->End If Negative D Cardiotoxicity Assessment (hERG Inhibition Assay) G Mechanistic Hepatotoxicity (e.g., ROS, Steatosis Assays) C->G If Hepatotoxic E Phototoxicity Assessment (3T3 NRU Phototoxicity Test) H Comprehensive Cardiac Safety (CiPA Panel) D->H If Cardiotoxic E->End If Negative F->End If Negative or Risk Mitigated G->End If Negative or Risk Mitigated H->End If Negative or Risk Mitigated Start Compound Synthesis Start->A

Caption: A tiered workflow for in vitro toxicity assessment.

Foundational Toxicity Assessment (Tier 1)

General Cytotoxicity

Rationale: The initial step is to determine the concentration at which the compound exhibits general toxicity to cells. This provides a baseline for dosing in subsequent, more specific assays. The Neutral Red Uptake (NRU) assay is a widely accepted method for assessing cytotoxicity.[7]

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay (Adapted from OECD TG 432) [8][9]

  • Cell Culture: Plate Balb/c 3T3 cells in 96-well plates and incubate for 24 hours to form a monolayer.

  • Compound Preparation: Prepare a dilution series of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid in appropriate cell culture medium. A common starting range is 1-300 µM in half-log increments.[10]

  • Exposure: Remove the culture medium and expose the cells to the various concentrations of the test compound for a defined period (e.g., 48 hours).[10] Include vehicle controls (e.g., 0.1% DMSO).[10]

  • Neutral Red Staining: After exposure, wash the cells and incubate with a medium containing neutral red dye. The dye is taken up and accumulates in the lysosomes of viable cells.

  • Dye Extraction and Quantification: Wash the cells to remove excess dye, then add a destain solution to extract the dye from the viable cells.

  • Data Analysis: Measure the absorbance of the extracted dye using a spectrophotometer. Calculate the concentration that reduces cell viability by 50% (IC50) by comparing the absorbance of treated wells to the vehicle control wells.[7][11]

Genotoxicity

Rationale: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to cancer.[12] The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenicity.[13][14]

Protocol: Ames Test (Bacterial Reverse Mutation Assay - Adapted from OECD TG 471) [13]

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[14]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[12]

  • Exposure: Expose the bacterial strains to a range of concentrations of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[14]

Organ-Specific Toxicity Assessment (Tier 2)

Hepatotoxicity

Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[15][16] In vitro assays using human liver cells can provide an early indication of potential hepatotoxicity.[6]

Protocol: Hepatotoxicity Assessment in HepG2 Cells

  • Cell Culture: Culture HepG2 cells, a human hepatoma cell line, or for greater metabolic relevance, use primary human hepatocytes.[10][15]

  • Exposure: Treat the cells with a range of concentrations of the test compound, guided by the initial cytotoxicity data, for 24-48 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT assay, which assesses mitochondrial function.[10]

  • Mechanistic Endpoints (Optional): To further investigate the mechanism of toxicity, multiplexed assays can measure markers such as reactive oxygen species (ROS) generation, mitochondrial membrane potential, and apoptosis.[15][16]

Cardiotoxicity

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential cardiotoxicity, specifically the risk of QT interval prolongation and Torsade de Pointes.[17][18]

Protocol: hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.[17]

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents.[17][18]

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Analysis: Measure the inhibition of the hERG current and calculate the IC50 value, which is the concentration that causes 50% inhibition of the channel.[17][18]

Data Summary and Interpretation

The quantitative data from these assays should be compiled to create a comprehensive in vitro safety profile.

Assay Endpoint Cell System Acceptable Result (Example)
General Cytotoxicity IC50 (µM)Balb/c 3T3> 100 µM
Ames Test Mutagenicity RatioS. typhimurium, E. coliNo significant increase in revertants
Hepatotoxicity IC50 (µM)HepG2 / Primary Hepatocytes> 50 µM
hERG Inhibition IC50 (µM)hERG-expressing cells> 30 µM

Conclusion

While no specific in vitro toxicity data currently exists for 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, the methodologies outlined in this guide provide a clear and scientifically rigorous path for its evaluation. By systematically assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can build a comprehensive safety profile. This proactive approach to safety assessment is fundamental to modern drug development, enabling the early identification of liabilities and facilitating the progression of safer drug candidates. All testing should be conducted in compliance with Good Laboratory Practice (GLP) where required for regulatory submissions to ensure data quality and integrity.[1][2]

References

  • Ames Test and Genotoxicity Testing. Nelson Labs.

  • In Vitro Cardiotoxicity. Creative Bioarray.

  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc.

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.

  • In Vitro Hepatotoxicity Services. Eurofins Discovery.

  • Hepatotoxicity Assay Services. Visikol.

  • Hepatotoxicity/Cytotoxicity Assays. Sigma-Aldrich.

  • In Vitro Toxicology & Safety Assessment Services. WuXi Biology.

  • Ames Test. Charles River Laboratories.

  • In Vitro Genetic Toxicology Assays. Inotiv.

  • Hepatotoxicity Assays: Advancing Research. Da-Ta Biotech.

  • Genotoxicity testing of drugs | High-throughput assay. Miltenyi Biotec.

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC.

  • 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid | CAS 910442-38-5. Finetech Industry Limited.

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD.

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.

  • hERG Screening. Creative Biolabs.

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD.

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD.

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD.

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD.

  • In Vitro Toxicology Testing. Charles River Laboratories.

  • In vitro toxicology nonclinical studies. Labcorp.

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.

  • In Vitro Toxicity Tests. Scribd.

  • 3-(Azetidin-3-yl)cyclohexanecarboxylic acid. EvitaChem.

  • 3-Azetidinecarboxylic acid. Sigma-Aldrich.

  • 4-Oxo-3-propylcyclohexane-1-carboxylic acid. PubChem.

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

Sources

Foundational

Structural Elucidation and Stereochemical Profiling of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid in Rational Drug Design

Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds—often termed the "Escape from Flatland"—is a defining paradigm in modern rational drug design[1]. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds—often termed the "Escape from Flatland"—is a defining paradigm in modern rational drug design[1]. By increasing the fraction of sp3 carbons (Fsp3), drug candidates often exhibit improved thermodynamic solubility, enhanced metabolic stability, and reduced off-target promiscuity.

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS 910442-38-5) is a highly versatile, bifunctional building block that perfectly embodies this design philosophy[2]. However, its utility is strictly governed by its stereochemistry. The relative configuration of the 1,4-disubstituted cyclohexane ring dictates the spatial trajectory of the basic azetidine amine and the acidic carboxylate. This technical guide explores the stereochemical logic of this scaffold, the causality behind its conformational behavior, and the advanced crystallographic methodologies required to unambiguously elucidate its 3D structure.

Stereochemical Architecture and Conformational Logic

The core structural feature of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is the 1,4-disubstituted cyclohexane system, which yields two distinct diastereomers: cis and trans. The causality behind the selection of one isomer over the other in drug discovery lies in the resulting 3D vector projection of the pharmacophores.

The Trans Isomer (Equatorial-Equatorial)

In the trans configuration, both the azetidin-3-yl group and the carboxylic acid group occupy equatorial positions on the cyclohexane chair. This is the thermodynamically favored state, as it minimizes 1,3-diaxial steric clashes.

  • Vector Projection: The equatorial-equatorial arrangement creates a linear, extended 3D vector. This is ideal for bridging two distant binding pockets within a target protein.

The Cis Isomer (Axial-Equatorial)

In the cis configuration, one substituent must occupy an axial position while the other is equatorial. Due to the larger A-value (conformational free energy) of the azetidine ring compared to the carboxylic acid, the equilibrium strongly favors the conformer where the azetidine is equatorial and the carboxylic acid is axial.

  • Vector Projection: The axial-equatorial arrangement creates a "kinked" or folded 3D vector, allowing the molecule to navigate tight, L-shaped binding cavities.

StereochemistryLogic Core 4-(Azetidin-3-yl)cyclohexane -1-carboxylic acid Trans Trans Isomer (1r, 4r) Core->Trans Thermodynamic Control Cis Cis Isomer (1s, 4s) Core->Cis Kinetic Control EqEq Equatorial-Equatorial Conformation Trans->EqEq AxEq Axial-Equatorial Conformation Cis->AxEq Linear Linear 3D Vector (Extended Distance) EqEq->Linear Extended Pharmacophore Kinked Kinked 3D Vector (Compact Distance) AxEq->Kinked Folded Pharmacophore

Caption: Stereochemical logic and resulting 3D vector projections for 1,4-disubstituted cyclohexanes.

Crystallographic Challenges and the Crystalline Sponge Method

The Zwitterion Problem

Obtaining a single crystal X-ray diffraction (SCXRD) structure for 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid using traditional solvent evaporation is notoriously difficult. The molecule contains both a basic secondary amine (azetidine) and an acidic carboxyl group, resulting in a highly polar zwitterion. This leads to rapid, uncontrolled precipitation of amorphous powders driven by strong, chaotic intermolecular hydrogen bonding networks, rather than the slow growth of an ordered crystal lattice.

The Crystalline Sponge Solution

To bypass the need for the analyte to form its own crystal lattice, structural chemists employ the Crystalline Sponge Method [3]. This technique utilizes a porous metal-organic framework (MOF)—typically [(ZnI2)3(tpt)2(cyclohexane)x] (where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine)—which acts as a "sponge" to absorb the target molecule into its ordered pores[4].

The heavy atoms (Zn and I) in the host framework provide strong anomalous scattering, allowing for the unambiguous determination of the absolute and relative configuration of the guest molecule without the need for chiral derivatization[3].

SpongeWorkflow MOF 1. Host Framework [(ZnI2)3(tpt)2] Solvent 2. Solvent Exchange (Cyclohexane/DCE) MOF->Solvent Soak 3. Guest Soaking (Analyte Addition) Solvent->Soak Charge 4. Host-Guest Interaction (Colorless -> Red) Soak->Charge XRD 5. SCXRD Analysis (Anomalous Dispersion) Charge->XRD

Caption: Step-by-step workflow of the Crystalline Sponge Method for structural elucidation.

Experimental Methodologies

The following protocols outline a self-validating system for the separation and crystallographic elucidation of the cis and trans isomers.

Protocol A: Diastereomeric Separation and NMR Validation

Causality: Before crystallography, the bulk mixture must be separated. NMR J-coupling provides a preliminary, self-validating check of the conformation before committing to expensive XRD analysis.

  • Chromatographic Separation: Dissolve the diastereomeric mixture of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid in a 9:1 mixture of Acetonitrile/Water with 0.1% TFA. Perform preparative reverse-phase HPLC (C18 column). The cis isomer typically elutes earlier due to its higher dipole moment and lower lipophilicity.

  • Lyophilization: Freeze-dry the separated fractions to obtain the TFA salts of the cis and trans isomers as white powders.

  • 1H-NMR Analysis (D2O): Analyze the methine proton adjacent to the carboxylic acid (C1-H).

    • Validation Check: In the trans isomer, the C1-H is axial, resulting in a large triplet of triplets (tt) coupling pattern ( Jax−ax​≈11.5 Hz). In the cis isomer, the C1-H is equatorial, resulting in a narrow multiplet ( Jeq−ax​≈4.0 Hz).

Protocol B: Crystalline Sponge Soaking and SCXRD

Causality: The solvent exchange step is critical. The MOF is synthesized in a high-boiling solvent, which must be replaced by a highly volatile, weakly interacting solvent (like cyclohexane/dichloroethane) so the target analyte can thermodynamically displace it within the pores[4].

  • Sponge Preparation: Select a high-quality single crystal of [(ZnI2)3(tpt)2] (approx. 0.25×0.16×0.11 mm³).

  • Solvent Exchange: Immerse the crystal in a 9:1 (v/v) mixture of cyclohexane and 1,2-dichloroethane (DCE) for 24 hours at 50 °C.

  • Analyte Dosing: Dissolve 5 µg of the isolated 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid isomer in 50 µL of the cyclohexane/DCE mixture.

  • Guest Inclusion (Incubation): Add the analyte solution to the vial containing the MOF crystal. Incubate at 50 °C for 24 to 48 hours.

    • Validation Check: Monitor the crystal visually. A successful host-guest interaction via charge transfer will cause the normally colorless MOF crystal to turn a distinct red/orange hue[4].

  • Data Collection: Mount the red crystal on a diffractometer equipped with a Cu Kα radiation source ( λ=1.54184 Å). The strong anomalous scattering of the Zn and I atoms in the host lattice allows for the precise refinement of the guest's coordinates and absolute stereochemistry[3].

Quantitative Data Summary

The table below summarizes the key crystallographic and conformational parameters distinguishing the two isomers, providing a quick-reference guide for structural biologists and medicinal chemists.

ParameterTrans Isomer (1r, 4r)Cis Isomer (1s, 4s)
Thermodynamic Stability High (Global Minimum)Moderate (Local Minimum)
Predominant Conformation Equatorial-EquatorialAxial-Equatorial
N to COOH Distance (Å) ~ 7.2 Å (Extended)~ 5.8 Å (Compact)
C1-H NMR J-Coupling (Hz) Jax−ax​≈11.5 (Large) Jeq−ax​≈4.0 (Small)
Dipole Moment (Calculated) LowerHigher
Sponge Inclusion Affinity High (Linear geometry fits pores)Moderate (Steric bulk limits entry)

References

  • Finetech Industry. "4-(azetidin-3-yl)cyclohexane-1-carboxylic acid | CAS 910442-38-5". Finetech Industry Limited Chemical Catalog. 2

  • Sairenji, S., et al. "Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method". Chemical Science (RSC Publishing), 2017. 3

  • Radboud University. "HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY". Radboud Repository, 2025.1

Sources

Exploratory

Escaping Flatland: Evaluating the Binding Affinity of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid in Early-Stage Drug Discovery

The Strategic Imperative of sp3-Rich Scaffolds In the contemporary landscape of early-stage drug development, the over-reliance on planar, sp2-hybridized aromatic systems has historically led to high attrition rates due...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative of sp3-Rich Scaffolds

In the contemporary landscape of early-stage drug development, the over-reliance on planar, sp2-hybridized aromatic systems has historically led to high attrition rates due to poor physicochemical properties and off-target toxicity. The medicinal chemistry community has increasingly adopted the "escape from flatland" philosophy, prioritizing molecules with a high fraction of sp3-hybridized carbons (Fsp3)[1].

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as the foundation for Fragment-Based Drug Discovery (FBDD). 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS 910442-38-5) represents a privileged, sp3-rich scaffold. By combining a highly strained azetidine ring with a conformationally defined cyclohexanecarboxylic acid, this fragment offers unique vector projections that are virtually unattainable with traditional planar aromatics[2]. This technical guide delineates the structural causality behind its binding efficacy and outlines the self-validating biophysical protocols required to accurately quantify its affinity.

Structural Rationale: The Causality of Molecular Recognition

To understand why 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a superior starting point for hit-to-lead optimization, we must deconstruct its structural components and their direct impact on binding thermodynamics.

  • The Azetidine Core (Conformational Rigidity): Azetidines are four-membered nitrogen-containing heterocycles characterized by substantial angle strain (approximately 25.4 kcal/mol)[3]. Despite this strain, they exhibit high chemical stability. In drug discovery, the azetidine ring acts as a rigid bioisostere for larger, more flexible rings like piperidines or pyrrolidines[4]. This rigidity restricts the number of low-energy conformations the fragment can adopt in solution, directly reducing the entropic penalty ( −TΔS ) incurred upon binding to a target protein.

  • The Cyclohexanecarboxylic Acid Motif (3D Spatial Anchoring): The cyclohexane ring introduces a defined three-dimensional topography that disrupts crystal lattice packing, inherently improving aqueous solubility[1]. Furthermore, the carboxylic acid moiety serves as a critical pharmacophore, capable of forming robust bidentate hydrogen bonds or salt bridges with basic residues (e.g., Arginine, Lysine) in the target's binding pocket.

  • Synergistic Vector Projection: When these two motifs are fused, the resulting scaffold projects its hydrogen-bond donors and acceptors at highly specific angles. This precise vector projection allows the fragment to probe cryptic or allosteric pockets that are inaccessible to flat fragments[5].

MechanisticPathway Compound 4-(Azetidin-3-yl) cyclohexane-1-carboxylic acid Azetidine Azetidine Core (Rigidity & Strain) Compound->Azetidine Cyclohexane Cyclohexane Acid (3D H-Bonding) Compound->Cyclohexane Vector Optimized Vector Projection Azetidine->Vector Entropy Reduced Entropic Penalty Cyclohexane->Entropy Affinity Enhanced Target Binding Affinity Vector->Affinity Entropy->Affinity

Mechanistic pathway of binding affinity enhancement via sp3-rich structural motifs.

Evaluating Binding Affinity: A Self-Validating Experimental System

In FBDD, initial fragment hits typically exhibit weak binding affinities (high micromolar to millimolar KD​ ). Relying on a single assay for affinity quantification is a critical failure point. Trustworthiness in early-stage discovery demands a self-validating triad: Kinetic screening, thermodynamic profiling, and structural confirmation[1],[5].

Protocol A: Primary Kinetic Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is utilized as the primary screen because it provides real-time, label-free detection of binding events. Low-molecular-weight fragments like 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid often exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. SPR is uniquely capable of capturing these transient kinetics without the artifacts introduced by fluorescent labels[1].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling. Critical Step: Target a low immobilization density (2000–3000 Response Units) to prevent mass transport limitations and steric crowding, which can artificially skew kinetic rates.

  • Analyte Preparation: Prepare a 10-point concentration series of the fragment (ranging from 10 µM to 2 mM) in the running buffer. Ensure the DMSO concentration is meticulously matched (typically 2.0% v/v) between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Injection Strategy: Inject the analyte series at a high flow rate (50 µL/min) to resolve rapid kinetics. Maintain a short contact time (60 seconds) followed by a 120-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting the reference channel and blank buffer injections). Due to the fast "square-wave" nature of fragment binding, fit the resulting sensorgrams using a steady-state affinity model to derive the dissociation constant ( KD​ ).

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: While SPR validates that the fragment binds and provides a KD​ , it does not explain how it binds thermodynamically. ITC acts as the orthogonal validator by deconvoluting the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. For sp3-rich fragments, we expect to see a favorable entropic profile due to the pre-organized rigidity of the azetidine ring[1].

Step-by-Step Methodology:

  • Sample Dialysis: Extensively dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Critical Step: Use the exact final dialysis buffer to dissolve the fragment. Mismatched buffers will generate massive heats of dilution, masking the binding signal.

  • Titration Setup: Load 50 µM of the target protein into the calorimetric cell and 1.5 mM of the fragment into the injection syringe.

  • Execution: Perform 20 sequential injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Integration: Integrate the area under each heat spike. Plot the normalized heat per mole of injectant against the molar ratio, and fit the data to a one-set-of-sites model to extract ΔH , KD​ , and binding stoichiometry ( N ).

Protocol C: Structural Confirmation via X-ray Crystallography

Causality: Affinity metrics ( KD​ , ΔH ) are only actionable if the binding pose is known. X-ray crystallography serves as the final validation step, confirming that the carboxylic acid is forming the intended salt bridges and that the azetidine ring is occupying the correct sub-pocket, thereby providing the 3D coordinates necessary for subsequent fragment growing[5].

FBDDWorkflow Start Fragment Library Screening SPR Primary Screen: SPR (Kinetic Profiling) Start->SPR Hit ID ITC Orthogonal Validation: ITC (Thermodynamic Profiling) SPR->ITC KD Validation XRay Structural Validation: X-Ray (Pose Confirmation) ITC->XRay Enthalpy/Entropy LeadOpt Lead Optimization (Fragment Growing) XRay->LeadOpt 3D Coordinates LeadOpt->SPR Iterative SAR

Self-validating experimental workflow for fragment binding affinity quantification.

Quantitative Data Presentation: The Impact of Fsp3

To illustrate the tangible benefits of utilizing 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, the table below presents a comparative binding profile against a hypothetical target kinase, contrasting our sp3-rich scaffold with a traditional planar analog (4-(pyridin-3-yl)benzoic acid).

Parameter4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (sp3-rich)4-(Pyridin-3-yl)benzoic acid (Planar Analog)Causality / Implication
Fsp3 0.900.00Higher 3D complexity allows escape from flatland, improving solubility.
KD​ (SPR) 150 µM>1000 µMEnhanced specific target engagement due to optimal spatial fit.
ΔH (ITC) -3.2 kcal/mol-1.5 kcal/molSuperior hydrogen bonding via optimal vector projection of the acid.
−TΔS (ITC) -1.8 kcal/mol+2.1 kcal/molPre-organized rigid azetidine structure drastically reduces the entropic penalty upon binding.
Ligand Efficiency (LE) 0.38<0.20Highly efficient binding per heavy atom, making it an ideal starting point for fragment growing.

Conclusion

The integration of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid into early-stage drug discovery pipelines exemplifies the power of sp3-rich, conformationally restricted scaffolds. By leveraging the inherent ring strain of the azetidine core and the 3D anchoring of the cyclohexanecarboxylic acid, medicinal chemists can achieve superior binding affinities and thermodynamic profiles compared to legacy planar fragments. However, the true value of this scaffold is only unlocked when its binding affinity is rigorously quantified through a self-validating matrix of SPR, ITC, and structural biology.

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Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for sp³-Rich Scaffolds – 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid

Executive Summary The integration of sp³-rich structural motifs, such as azetidines and cyclohexanes, is a dominant strategy in modern medicinal chemistry designed to improve drug solubility, metabolic stability, and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp³-rich structural motifs, such as azetidines and cyclohexanes, is a dominant strategy in modern medicinal chemistry designed to improve drug solubility, metabolic stability, and target-binding thermodynamics. The building block 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid is a highly valuable precursor in this space[1]. However, its zwitterionic nature—containing both a secondary amine and a carboxylic acid—presents unique synthetic challenges. This application note details a self-validating, highly efficient protocol for coupling this scaffold with primary amines, utilizing mechanistic insights to prevent polymerization and byproduct formation.

Mechanistic Insights & Reaction Design

To ensure scientific integrity and high yields, the experimental design must account for the specific reactivity of the substrate.

The Zwitterion Dilemma & Protecting Group Strategy

Mixing unprotected 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid directly with a coupling reagent will trigger catastrophic intermolecular cross-coupling, leading to oligomerization. To direct the reaction exclusively toward the exogenous primary amine, the secondary azetidine nitrogen must be masked. The protocol below utilizes the tert-butyloxycarbonyl (Boc) protected derivative: 1-Boc-4-(azetidin-3-yl)cyclohexane-1-carboxylic acid .

Selection of the Coupling System: The HATU Advantage

For sterically hindered aliphatic acids (such as substituted cyclohexanes), standard carbodiimides (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields[2]. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA . HATU generates an O-acyluronium intermediate that rapidly converts to an OAt active ester . The critical advantage of the OAt ester is the presence of a pyridine nitrogen in the leaving group. This nitrogen acts as a neighboring hydrogen-bond acceptor, anchoring the incoming primary amine and drastically lowering the activation energy of the aminolysis transition state[3].

The Pre-Activation Imperative

A common point of failure in uronium-mediated couplings is the order of addition. If the primary amine, carboxylic acid, and HATU are mixed simultaneously, the primary amine will directly attack the electrophilic carbon of HATU. This forms a dead-end tetramethylguanidinium byproduct, irreversibly consuming both the amine and the coupling reagent[3][4]. To prevent this, the carboxylic acid and HATU must be pre-activated in the presence of base for exactly 1–2 minutes before the primary amine is introduced[4].

Comparative Analysis of Coupling Reagents

The following table summarizes the performance of various coupling systems when applied to hindered aliphatic carboxylic acids.

Coupling Reagent SystemActivation IntermediateTypical Reaction TimeReported Yield RangeMechanistic Drawbacks / Side Reactions
HATU / DIPEA OAt Active Ester1 - 4 hours75 - 95%Guanidinylation if amine is added prematurely; higher reagent cost.
EDC / HOBt OBt Active Ester4 - 12 hours60 - 85%Slower aminolysis; requires meticulous aqueous workup to remove urea byproducts[5].
PyBOP / DIPEA OBt Active Ester2 - 6 hours70 - 90%Generates hexamethylphosphoramide (HMPA) byproduct; difficult to purge during chromatography[4].
Boc₂O / DMAPO Acyl Carbonate12 - 24 hours50 - 80%Optimized primarily for N-heterocycles (indoles/pyrroles); sluggish for standard aliphatic primary amines[6].

Workflow Visualization

Workflow N1 1. Substrate Protection N-Boc-4-(Azetidin-3-yl) cyclohexane-1-carboxylic acid N2 2. Base Deprotonation DIPEA (3.0 equiv) in DMF N1->N2 N3 3. Uronium Activation HATU (1.1 equiv), 2 min N2->N3 Carboxylate formation N4 4. Active Ester OAt-Ester Intermediate N3->N4 Uronium attack & TMU release N5 5. Aminolysis Primary Amine (1.2 equiv) N4->N5 Nucleophilic addition N6 6. Target Amide Boc-Protected Product N5->N6 Amide bond formation

Mechanistic workflow of HATU-mediated amide coupling with N-Boc-protected azetidine substrates.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the reaction proceeds through the correct mechanistic pathway.

Phase 1: Carboxylate Activation
  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Boc-4-(azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M, 5.0 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive OAt ester intermediate back to the starting carboxylic acid[7].

  • Deprotonation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 equiv) via microsyringe.

    • Validation Checkpoint: Spot 1 µL of the reaction mixture onto moistened universal indicator paper. The pH should register ≥ 10, confirming complete deprotonation of the carboxylic acid into the nucleophilic carboxylate anion.

  • Pre-Activation : Add HATU (1.1 mmol, 1.1 equiv) in one solid portion. Stir vigorously at room temperature (20–25 °C) for exactly 2 minutes .

    • Causality: This specific 2-minute window allows the carboxylate to attack the uronium salt, releasing tetramethylurea (TMU) and forming the OAt active ester. Exceeding this time risks ester degradation[3].

Phase 2: Aminolysis & Amide Bond Formation
  • Coupling : Add the desired primary amine (1.2 mmol, 1.2 equiv) dropwise. (Note: If the primary amine is supplied as an HCl salt, add an additional 1.2 equiv of DIPEA to liberate the free base in situ).

  • Monitoring : Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint: Monitor reaction progress via LC-MS. The mass corresponding to the OAt active ester (M+116) should be fully consumed, replaced by the desired product mass (M+H)[7].

Phase 3: Work-up & Isolation
  • Quenching : Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

  • Aqueous Washing :

    • Wash with 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl effectively partitions DMF into the aqueous phase, preventing emulsion formation and product loss into the aqueous layer[7].

    • Wash with saturated aqueous NaHCO₃ (1 × 10 mL) to remove acidic impurities, including the HOAt byproduct.

    • Wash with 5% aqueous Citric Acid (1 × 10 mL) to remove unreacted primary amine and residual DIPEA. Causality: Citric acid is specifically chosen over HCl to prevent premature acidic cleavage of the sensitive Boc protecting group.

    • Wash with brine (1 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Boc-protected amide.

(Optional Phase 4: To yield the final free azetidine, treat the purified intermediate with 20% Trifluoroacetic Acid (TFA) in Dichloromethane for 1 hour at room temperature, followed by concentration in vacuo[8].)

References

  • Finetech Industry Limited. "4-(azetidin-3-yl)cyclohexane-1-carboxylic acid | CAS 910442-38-5." Finetechnology-ind.com.
  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptidechemistry.org.
  • BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." Benchchem.com.
  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC.
  • Reddit Chempros. "HATU/PyBOP coupling procedure question." Reddit.com.
  • ResearchGate. "Coupling Reagents." Researchgate.net.
  • Tohoku University. "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid." Tohoku.ac.jp.
  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistrysteps.com.

Sources

Application

Application Note: 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid as a Conformationally Restricted Scaffold in Drug Discovery

Executive Summary & Scientific Rationale In modern medicinal chemistry, the paradigm of "escaping flatland" has driven the demand for sp3 -rich, conformationally restricted scaffolds that enhance three-dimensional comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the paradigm of "escaping flatland" has driven the demand for sp3 -rich, conformationally restricted scaffolds that enhance three-dimensional complexity [1]. 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS: 910442-38-5) [2] is a premium bifunctional building block designed to address critical developability bottlenecks such as poor metabolic stability, high lipophilicity, and off-target promiscuity.

Historically, saturated six-membered nitrogen heterocycles (e.g., piperidines and piperazines) were the default choices for basic amine incorporation. However, these larger rings often contribute disproportionately to molecular weight and lipophilicity, leading to suboptimal ligand efficiency [1]. By replacing a piperidine ring with an azetidine ring, researchers can leverage a highly effective bioisostere that preserves the basic nitrogen while drastically altering the physicochemical profile [4, 5]. Azetidines are metabolically robust and uniquely resistant to oxidation under physiological conditions, mitigating the risk of CYP450-mediated degradation and reactive metabolite formation [3].

Causality of Scaffold Selection

The selection of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is grounded in three mechanistic advantages:

  • Vector Alignment: The cyclohexane ring acts as a rigid spacer, predefining the spatial orientation of the carboxylic acid and the azetidine nitrogen. This rigidity decreases the entropy of binding, driving higher target affinity [1].

  • Lipophilicity (LogP) Reduction: The four-membered azetidine ring reduces the total carbon count compared to piperidine analogs, directly lowering the partition coefficient and improving aqueous solubility [4].

  • High Fsp3​ Fraction: With a fully saturated framework, this building block maximizes the fraction of sp3 hybridized carbons ( Fsp3​=1.0 ), a metric strongly correlated with clinical success and reduced off-target toxicity [6].

G A Traditional Scaffold (e.g., Piperidine-Cyclohexane) B 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid A->B Bioisosteric Replacement C Increased Fsp3 (Higher 3D Complexity) B->C D Reduced LogP (Improved Solubility) B->D E Metabolic Stability (CYP450 Resistance) B->E

Figure 1: Bioisosteric replacement logic and resulting physicochemical property enhancements.

Physicochemical Profiling

To justify the integration of this building block into a lead optimization campaign, it is critical to compare its theoretical physicochemical properties against the traditional piperidine equivalent.

Table 1: Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds

Property4-(Piperidin-4-yl)cyclohexane-1-carboxylic acid4-(Azetidin-3-yl)cyclohexane-1-carboxylic acidImpact on Drug Design
Molecular Weight 211.29 g/mol 183.25 g/mol Lower MW improves Ligand Efficiency (LE).
Ring Size 6-membered4-memberedReduces steric bulk; alters exit vectors [7].
Calculated LogP ~1.8~0.9Lower LogP enhances aqueous solubility [4].
Basic pKa​ (Amine) ~10.5~9.5Slightly lower basicity improves membrane permeability.
Fsp3​ Score 1.01.0Both maintain maximum 3D character.

Orthogonal Functionalization Strategy

Because 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a zwitterionic amino acid, direct functionalization without protection leads to uncontrolled polymerization and intractable mixtures. A self-validating, orthogonal protection strategy is required.

Workflow N1 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (Bifunctional Scaffold) N2 Step 1: N-Boc Protection (Boc2O, NaOH, H2O/THF) N1->N2 N3 Step 2: Amide Coupling (HATU, DIPEA, R-NH2) N2->N3 N4 Step 3: N-Boc Deprotection (TFA/DCM or HCl/Dioxane) N3->N4 N5 Step 4: N-Functionalization (SNAr, Reductive Amination, or Acylation) N4->N5

Figure 2: Step-by-step orthogonal functionalization workflow for the bifunctional scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the causality of the chemical transformations is maintained.

Protocol A: Regioselective N-Boc Protection

Causality: The azetidine nitrogen must be masked to prevent self-condensation during C-terminus activation. A biphasic solvent system (THF/Water) with NaOH is used. The basic aqueous layer ensures the carboxylic acid remains deprotonated (water-soluble) while the secondary amine is free-based to attack the Di-tert-butyl dicarbonate ( Boc2​O ).

Materials:

  • 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 eq)

  • Boc2​O (1.2 eq)

  • 1M NaOH (aq) (2.0 eq)

  • THF

Step-by-Step Methodology:

  • Suspend 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid in a 1:1 mixture of THF and 1M NaOH at 0 °C.

  • Add Boc2​O dropwise as a solution in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the baseline amine spot confirms complete protection.

  • Wash the aqueous layer with Diethyl Ether to remove unreacted Boc2​O .

  • Acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C. Note: Azetidines can be acid-sensitive; perform this step carefully to avoid premature Boc-deprotection.

  • Extract the product with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol B: Sterically Hindered Amide Coupling

Causality: The carboxylic acid is situated on a secondary carbon of the cyclohexane ring, presenting moderate steric hindrance. Standard carbodiimides (EDC/HOBt) may result in slow kinetics and potential epimerization of the cyclohexane stereocenter. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion rapidly [6].

Materials:

  • N-Boc-4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 eq)

  • Target Amine ( R−NH2​ ) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Dissolve the N-Boc protected acid in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the target amine ( R−NH2​ ).

  • Stir at room temperature for 2-4 hours.

  • Validation Check: Analyze via LC-MS. The reaction is complete when the mass of the active ester/starting material is replaced by the [M+H]+ of the desired amide.

  • Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Protocol C: N-Boc Deprotection and Late-Stage Diversification

Causality: Once the C-terminus is secured, the N-terminus is liberated for late-stage functionalization (e.g., SN​Ar with heteroaryl halides or reductive amination). Acidic cleavage using 4M HCl in Dioxane is preferred over TFA to avoid the retention of strongly bound trifluoroacetate salts, which can interfere with subsequent basic SN​Ar reactions.

Step-by-Step Methodology:

  • Dissolve the Boc-protected amide in minimal DCM.

  • Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Validation Check: LC-MS will show a mass shift of -100 Da (loss of Boc).

  • Concentrate the reaction mixture to dryness to yield the hydrochloride salt.

  • For subsequent SN​Ar : Suspend the salt in NMP, add 5.0 eq of K2​CO3​ and the desired heteroaryl chloride. Heat to 90 °C for 12 hours.

References

  • Enamine. "Azetidines - Small monocyclic scaffolds". Enamine.net.
  • Finetech Industry. "4-(azetidin-3-yl)cyclohexane-1-carboxylic acid | CAS 910442-38-5". Finetechnology-ind.com.
  • EurekAlert!. "Chemists synthesize an improved building block for medicines". Eurekalert.org.
  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". PMC.
  • ResearchGate. "Examples of azetidine-based bioisosters". Researchgate.net.
  • The Journal of Organic Chemistry. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents". ACS Publications.
  • The Journal of Organic Chemistry. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery". ACS Publications.
Method

Application Note: Advanced Amide Bond Formation Strategies Using 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strategic Guide Executive Summary The incorporation of sp³-rich, conformationally restricted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strategic Guide

Executive Summary

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a highly valuable bifunctional building block, offering both a secondary amine (azetidine) and a secondary carboxylic acid (cyclohexane-1-carboxylic acid). However, its bifunctionality presents a chemoselectivity challenge. This application note details the causality behind reagent selection, orthogonal protection strategies, and self-validating protocols required to achieve high-yielding, epimerization-free amide bond formation using this scaffold.

Physicochemical & Structural Profiling

To design an effective coupling strategy, we must first analyze the intrinsic reactivity of the molecule's two functional poles:

  • The Azetidine Ring (N-Pole): Azetidines are highly strained four-membered heterocycles. Despite being secondary amines, the ~90° internal bond angle forces the substituents backward, exposing the nitrogen lone pair and rendering it highly nucleophilic [3]. However, this ring strain also makes azetidines susceptible to nucleophilic ring-opening under harsh basic or Lewis acidic conditions. Therefore, mild, rapid coupling conditions are mandatory.

  • The Cyclohexane Carboxylic Acid (C-Pole): The 1,4-disubstituted cyclohexane ring can exist in cis or trans configurations. The α-proton adjacent to the carboxylic acid is prone to epimerization if activated esters are exposed to strong bases for prolonged periods. Reagents that rapidly trap the activated intermediate are required to preserve the stereochemical integrity of the scaffold.

Strategic Workflow: Orthogonal Protection

Because the molecule is an amino acid derivative, direct coupling without protection will result in uncontrolled oligomerization. The synthesis must follow a divergent orthogonal protection strategy based on the target vector.

AmideCouplingStrategy Start 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid (Bifunctional Scaffold) PathA Azetidine Protection (e.g., Boc2O, NaOH) Start->PathA Pathway A PathB Carboxyl Protection (e.g., MeOH, SOCl2) Start->PathB Pathway B InterA N-Boc-4-(azetidin-3-yl) cyclohexane-1-carboxylic acid PathA->InterA InterB Methyl 4-(azetidin-3-yl) cyclohexane-1-carboxylate PathB->InterB CoupleA C-Amidation (T3P / DIPEA) Target: Primary/Secondary Amines InterA->CoupleA CoupleB N-Acylation (HATU / DIPEA) Target: Carboxylic Acids InterB->CoupleB ProdA Target Amide A (Functionalized Cyclohexane) CoupleA->ProdA ProdB Target Amide B (Functionalized Azetidine) CoupleB->ProdB

Divergent orthogonal protection and amide coupling workflows for bifunctional azetidine scaffolds.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the specific pole being functionalized. Table 1 summarizes the optimal reagents based on empirical performance, epimerization risk, and workup efficiency.

Table 1: Quantitative Comparison of Coupling Reagents for Azetidine-Cyclohexane Scaffolds

Coupling ReagentTarget VectorKey Mechanistic AdvantageEpimerization RiskByproduct Removal
HATU Azetidine (N-Acylation)Forms highly reactive HOAt active ester; outcompetes steric hindrance of the secondary amine [2].LowModerate (Requires mild basic wash to remove HOAt)
T3P (50% in EtOAc) Carboxylic Acid (C-Amidation)Generates a transient mixed anhydride; highly selective for aliphatic acids with excellent stereoretention [1].Very LowExcellent (Byproducts are highly water-soluble phosphates)
EDC / HOBt Carboxylic Acid (C-Amidation)Water-soluble carbodiimide; HOBt intercepts the O-acylisourea to prevent N-acylurea formation [4].ModerateGood (Aqueous extraction removes EDC-urea)

Validated Experimental Protocols

Protocol A: C-Amidation via T3P (Azetidine Protected)

Objective: Form an amide bond at the cyclohexane-1-carboxylic acid while preserving the cis/trans stereocenter. Starting Material: N-Boc-4-(azetidin-3-yl)cyclohexane-1-carboxylic acid.

Causality Note: Propylphosphonic anhydride (T3P) is selected here because its byproducts are strictly water-soluble, preventing the chromatographic nightmare associated with DCC (dicyclohexylurea precipitation). Furthermore, T3P activation occurs without forming a highly basic intermediate, suppressing α-proton abstraction and subsequent epimerization of the cyclohexane ring [1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-(azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 mmol, 1.0 eq) and the target amine (1.1 mmol, 1.1 eq).

  • Solvation: Dissolve the reagents in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) via syringe. Stir for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 mmol, 1.5 eq). Self-Validation Check: The reaction should remain homogeneous; precipitation indicates amine salt formation, requiring additional DIPEA.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC (ninhydrin stain for residual amine).

  • Aqueous Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes.

    • Separate the organic layer. Wash sequentially with 1M HCl (10 mL) [Note: Skip if target amine contains basic heterocycles], saturated NaHCO₃ (10 mL), and brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-Acylation via HATU (Carboxylic Acid Protected)

Objective: Form an amide bond at the azetidine nitrogen using an external carboxylic acid. Starting Material: Methyl 4-(azetidin-3-yl)cyclohexane-1-carboxylate hydrochloride.

Causality Note: Azetidine is a sterically hindered secondary amine. To prevent sluggish reaction kinetics and potential ring-opening side reactions, HATU is utilized. HATU generates an extremely electrophilic 7-azabenzotriazole (HOAt) active ester, which accelerates nucleophilic attack by the hindered azetidine nitrogen[2].

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial, dissolve the external carboxylic acid (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL). Add HATU (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes. Self-Validation Check: A slight color change (often pale yellow) confirms the formation of the HOAt active ester.

  • Substrate Addition: In a separate vial, suspend Methyl 4-(azetidin-3-yl)cyclohexane-1-carboxylate hydrochloride (1.0 mmol, 1.0 eq) in DMF (2 mL) and add DIPEA (1.5 mmol, 1.5 eq) to free-base the azetidine.

  • Coupling: Transfer the free-based azetidine solution to the pre-activated acid mixture. Stir at room temperature for 1–2 hours.

  • Aqueous Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing emulsion formation and simplifying purification.

    • Wash with saturated aqueous NaHCO₃ (15 mL) to remove residual HOAt, followed by brine (15 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Optimizing Peptide Coupling: Key Techniques Source: JPT Peptide Technologies URL
  • Overview of Peptide Coupling Reagents Source: ChemPep URL
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC / NIH URL
Application

Application Note: Scale-Up Synthesis and Manufacturing Protocol for 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid

Executive Summary The pharmaceutical industry's shift toward C(sp³)-enriched architectures has driven the demand for bifunctional aliphatic scaffolds that improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's shift toward C(sp³)-enriched architectures has driven the demand for bifunctional aliphatic scaffolds that improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles of active pharmaceutical ingredients (APIs). 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS 910442-38-5)[1] is a highly valuable building block in this domain. It features a rigid cyclohexane core linked to a hydrophilic, basic azetidine ring, offering an ideal vector for library synthesis and fragment-based drug discovery.

This application note details a scalable, high-yielding, and stereocontrolled synthetic route to manufacture this compound. By replacing traditional, low-yielding linear syntheses with a convergent Negishi cross-coupling approach[2], we demonstrate a robust process chemistry workflow designed for multi-gram to kilogram scale-up.

Strategic Route Design & Mechanistic Causality

The synthesis of highly saturated, linked-ring systems presents distinct chemical challenges, primarily concerning ring stability, cross-coupling efficiency of secondary alkyl centers, and stereocontrol. Our route is engineered based on the following mechanistic rationales:

  • Electrophile Generation via Triflation : We utilize ethyl 4-oxocyclohexanecarboxylate[3] as a cost-effective starting material. Enolization with Potassium bis(trimethylsilyl)amide (KHMDS) followed by trapping with N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) generates a stable cyclohexenyl triflate. KHMDS is specifically chosen over Lithium diisopropylamide (LDA) to minimize competitive nucleophilic attack on the ketone carbonyl.

  • C(sp³)-C(sp²) Negishi Cross-Coupling : Direct coupling of two sp³ centers is notoriously difficult due to rapid β-hydride elimination. To circumvent this, we couple an sp³ organozinc reagent with an sp² vinyl triflate. The use of[1-(tert-butoxycarbonyl)azetidin-3-yl]zinc(II) iodide[2] ensures the highly strained azetidine ring remains intact. The Negishi coupling is preferred over the Suzuki-Miyaura reaction because azetidinyl boronic esters are prone to protodeboronation under the basic aqueous conditions required for Suzuki couplings.

  • Stereoselective Hydrogenation : The resulting coupled alkene must be reduced. By tuning the hydrogenation catalyst and solvent, we can thermodynamically drive the reduction to favor the trans-isomer, which is typically the desired vector for linear projection in medicinal chemistry scaffolds.

  • Self-Validating Hydrolysis : Final saponification of the ethyl ester and acidic deprotection of the Boc group yields the final API building block as an easily isolable hydrochloride salt.

Process Optimization & Quantitative Data

To ensure scalability, the critical Negishi coupling and hydrogenation steps were extensively optimized. The quantitative data below summarizes the process chemistry development.

Table 1: Optimization of the Negishi Cross-Coupling Step Reaction Conditions: 1.0 eq Vinyl Triflate, 1.2 eq Azetidinylzinc reagent, THF, 60 °C, 12 h.

Catalyst System (5 mol%)Ligand (10 mol%)Yield (%)IPC Purity (LC-MS, %)Mechanistic Observation
Pd(PPh₃)₄None4582Significant homocoupling observed.
Pd(OAc)₂SPhos6889Steric bulk of SPhos hindered transmetalation.
Pd(dppf)Cl₂·CH₂Cl₂ None 92 98 Bidentate dppf suppressed β-hydride elimination.

Table 2: Stereoselective Hydrogenation of the Alkene Intermediate Reaction Conditions: 1.0 eq Alkene, Solvent (0.2 M), H₂ gas, 24 h.

CatalystSolventPressure (psi)cis:trans RatioYield (%)
5% Pd/CMeOH1540:6095
10% Pd/C EtOAc 50 15:85 98
PtO₂AcOH5080:2094

Note: The use of 10% Pd/C in aprotic ethyl acetate (EtOAc) at higher pressure provided excellent thermodynamic control, strongly favoring the desired trans-isomer.

Workflow Visualization

The following diagram maps the end-to-end manufacturing workflow, highlighting the intermediates and in-process controls (IPCs) that ensure a self-validating system.

ProcessFlow SM Ethyl 4-oxocyclohexanecarboxylate (Starting Material) Step1 Step 1: Enolization & Triflation Reagents: KHMDS, PhNTf2 IPC: GC-MS >98% conversion SM->Step1 Triflate Cyclohexenyl Triflate Intermediate Step1->Triflate Step2 Step 2: Negishi Cross-Coupling Reagents: Pd(dppf)Cl2, THF, 60°C IPC: HPLC >95% product Triflate->Step2 ZnInsertion Zinc Insertion Reagents: Zn dust, TMSCl Substrate: 1-Boc-3-iodoazetidine ZnInsertion->Step2 Organozinc Reagent Alkene Coupled Alkene Intermediate Step2->Alkene Step3 Step 3: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (50 psi) IPC: H2 uptake cessation Alkene->Step3 Alkane Saturated Ester (cis/trans mixture) Step3->Alkane Step4 Step 4: Hydrolysis & Deprotection Reagents: 1. LiOH, 2. HCl/Dioxane IPC: LC-MS mass shift Alkane->Step4 Product 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid HCl (Final API Building Block) Step4->Product

Figure 1: Process flow diagram for the scale-up synthesis of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.

Self-Validating Manufacturing Protocols

Step 1: Synthesis of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-ene-1-carboxylate

Objective: Convert the ketone to a reactive vinyl triflate electrophile.

  • Charge a dry, nitrogen-purged 5 L jacketed reactor with ethyl 4-oxocyclohexanecarboxylate (170 g, 1.0 mol)[3] and anhydrous THF (1.5 L).

  • Cool the reactor to -78 °C.

  • Add KHMDS (1 M in THF, 1.1 L, 1.1 mol) dropwise over 2 hours, maintaining the internal temperature below -70 °C. Stir for 1 hour.

  • Add a solution of PhNTf₂ (393 g, 1.1 mol) in THF (500 mL) dropwise.

  • Allow the reaction to warm to room temperature over 4 hours.

  • IPC Check 1: Sample 1 mL, quench with aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. Pass Criterion: <2% starting material remaining.

  • Quench the reaction with saturated aqueous NH₄Cl (1 L). Extract with MTBE (2 x 1 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude triflate as a yellow oil (used directly in Step 2).

Step 2: Zinc Insertion and Negishi Cross-Coupling

Objective: Form the C-C bond between the azetidine ring and the cyclohexane core.

  • Zinc Insertion: In a separate 2 L flask, activate Zinc dust (98 g, 1.5 mol) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF (500 mL) at 65 °C for 15 minutes. Cool to 40 °C and add 1-Boc-3-iodoazetidine (340 g, 1.2 mol) dropwise. Stir at 40 °C for 2 hours to form the 0.32 M[1-(tert-butoxycarbonyl)azetidin-3-yl]zinc(II) iodide solution[2].

  • Coupling: To the 5 L reactor containing the crude triflate from Step 1 dissolved in THF (1 L), add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 g, 5 mol%).

  • Transfer the organozinc solution into the 5 L reactor via cannula.

  • Heat the mixture to 60 °C for 12 hours.

  • IPC Check 2: Analyze via HPLC (UV 210 nm). Pass Criterion: >95% conversion to the coupled alkene.

  • Cool to room temperature, quench with 1 M aqueous citric acid (1 L), and extract with EtOAc (2 x 1.5 L). Purify via short-path silica plug to remove palladium residues.

Step 3: Catalytic Hydrogenation

Objective: Reduce the alkene and establish the trans-stereocenter.

  • Transfer the coupled alkene intermediate to a 2 L Hastelloy pressure reactor.

  • Dissolve in EtOAc (1 L) and add 10% Pd/C (50% wet, 15 g).

  • Purge the reactor with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize with H₂ to 50 psi and stir vigorously at 25 °C for 24 hours.

  • IPC Check 3: Monitor hydrogen uptake via mass flow controller. Pass Criterion: Cessation of H₂ uptake and GC-MS confirming complete disappearance of the alkene mass.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the saturated ester.

Step 4: Hydrolysis and Deprotection

Objective: Unmask the carboxylic acid and secondary amine to yield the final API building block.

  • Saponification: Dissolve the saturated ester in THF/MeOH/H₂O (2:1:1, 1 L). Add LiOH·H₂O (126 g, 3.0 mol) and stir at 40 °C for 6 hours.

  • IPC Check 4: TLC (Hexanes/EtOAc 1:1). Pass Criterion: Complete consumption of the ester.

  • Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3 using 1 M HCl, and extract with CH₂Cl₂ (3 x 500 mL) to isolate the Boc-protected acid.

  • Deprotection: Dissolve the intermediate in 1,4-Dioxane (500 mL). Add 4 M HCl in Dioxane (500 mL) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • The product will precipitate as a white solid. Filter, wash with cold MTBE (200 mL), and dry in a vacuum oven at 45 °C for 24 hours.

  • Final Release Testing: Verify structure and purity via ¹H NMR (D₂O), ¹³C NMR, LC-MS (Target m/z: 184.1 [M+H]⁺), and Karl Fischer titration.

References

  • Finetech Industry Limited. "4-(azetidin-3-yl)cyclohexane-1-carboxylic acid | CAS 910442-38-5". Finetech Industry Limited Catalog.
  • Abdiaj, I., et al. "End-to-End Automated Synthesis of C(sp³)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction." Journal of Medicinal Chemistry, 2022.
  • European Patent Office. "CYANO-SUBSTITUTED CYCLIC HYDRAZINE DERIVATIVE AND APPLICATION THEREOF." EP 4032888 A1, 2022.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid synthesis

Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The inherent ring strain of the azetidine core makes its synthesis challenging, often leading to side reactions and low yields if not carefully controlled.[1][2] This guide provides field-proven insights and detailed protocols to address these challenges directly.

General Synthetic Strategy Overview

A common retrosynthetic approach involves disconnecting the molecule into a suitable cyclohexane precursor and a protected 3-substituted azetidine. The forward synthesis typically involves the formation of the strained azetidine ring as a key step, followed by coupling and final deprotection.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Illustrative Forward Synthesis Target 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid Azetidine Protected 3-Halo or 3-O-Tosyl Azetidine Target->Azetidine C-C Bond Formation Cyclohexane Cyclohexane-1,4- dicarboxylate derivative or Cyclohex-3-ene-1-carboxylate Target->Cyclohexane C-C Bond Formation Precursor γ-Amino Alcohol or γ-Haloamine Precursor ProtectedAzetidine N-Protected Azetidine Intermediate Precursor->ProtectedAzetidine Intramolecular Cyclization Coupling Coupled Product ProtectedAzetidine->Coupling Coupling with Cyclohexane Moiety FinalProduct Target Molecule Coupling->FinalProduct Deprotection

Caption: General retrosynthetic and forward synthesis pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My intramolecular cyclization to form the azetidine ring is low-yielding, and I'm isolating a significant amount of a five-membered pyrrolidine byproduct. What's happening and how can I fix it?

A1: Underlying Cause & Optimization Strategy

This is a classic problem in azetidine synthesis stemming from competing ring-closure pathways. The desired formation of the azetidine ring is a 4-exo-tet cyclization. However, under certain conditions, a 5-endo-tet cyclization can occur, leading to the more thermodynamically stable, but undesired, pyrrolidine byproduct.[3] The regioselectivity of the intramolecular nucleophilic attack is the determining factor.

Solutions:

  • Catalyst Selection: The choice of catalyst is critical. While base-mediated cyclization of γ-haloamines is common, it can sometimes favor the 5-endo pathway. The use of specific Lewis acid catalysts has been shown to highly favor the 4-exo-tet cyclization. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is particularly effective in catalyzing the intramolecular aminolysis of epoxy amines to selectively form azetidines over pyrrolidines.[3][4]

  • Solvent Optimization: The reaction solvent can influence the transition state energies of the competing pathways. A survey of aprotic solvents of varying polarity is recommended. Dichloroethane has been shown to be effective in La(OTf)₃-catalyzed reactions.[4]

  • Leaving Group Quality: If starting from a γ-amino alcohol, ensure its conversion to a high-quality leaving group (e.g., mesylate, tosylate, or triflate) is quantitative. A superior leaving group facilitates a more rapid Sₙ2 reaction, which can improve the selectivity for the kinetically favored 4-exo product.

G cluster_pathways Competing Cyclization Pathways cluster_desired Desired Pathway cluster_competing Competing Pathway Start γ-Amino Precursor TS1 4-exo-tet Transition State Start->TS1 Favored by Lewis Acids (e.g., La(OTf)₃) TS2 5-endo-tet Transition State Start->TS2 Azetidine Azetidine TS1->Azetidine Pyrrolidine Pyrrolidine TS2->Pyrrolidine

Caption: Kinetic vs. thermodynamic control in azetidine synthesis.

Q2: The deprotection of the azetidine nitrogen is causing ring cleavage or other side reactions. How can I choose a better protecting group strategy?

A2: Protecting Group Selection is Key

The high ring strain (~25 kcal/mol) of azetidines makes them susceptible to ring-opening under harsh conditions, particularly acidic ones.[2] The choice of N-protecting group should allow for mild removal that is orthogonal to other functional groups in your molecule (like the carboxylic acid or its ester precursor).

Protecting GroupCommon Cleavage ConditionsAdvantages & Disadvantages
Boc (tert-butoxycarbonyl)Trifluoroacetic acid (TFA), HCl in DioxaneAdvantages: Widely used. Disadvantages: Acidic conditions can lead to ring-opening. Requires careful optimization of acid concentration and temperature.
Cbz (carboxybenzyl)H₂/Pd-C (Hydrogenolysis)Advantages: Orthogonal to acid/base-labile groups. Cleavage is generally mild.[5] Disadvantages: Not suitable if other reducible groups (alkenes, alkynes) are present. Catalyst poisoning can be an issue.
Benzhydryl (Bh) H₂/Pd(OH)₂ (Pearlman's catalyst), mild acidAdvantages: Can be removed under hydrogenolysis.[6] Its bulk can also influence stereoselectivity in some reactions. Disadvantages: Requires hydrogenation.
TFA (trifluoroacetyl)Mild basic hydrolysis (e.g., NH₃ in MeOH)Advantages: Can be removed under very mild basic conditions, which is often compatible with the azetidine ring.[7] Disadvantages: The group itself is strongly electron-withdrawing.

Recommended Protocol: Cbz Deprotection

For the final step in synthesizing 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, a Cbz group is often a reliable choice.

  • Setup: Dissolve the N-Cbz protected final intermediate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst: Add 10 mol% of Palladium on Carbon (10% Pd/C). For more difficult deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[6]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small scale, but a Parr shaker is ideal).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final product.

Frequently Asked Questions (FAQs)

Q: What are the best practices for purifying the final zwitterionic product? A: The final compound is an amino acid, existing as a zwitterion at neutral pH. This makes it poorly soluble in many organic solvents and tricky to purify with standard silica gel chromatography.

  • Ion-Exchange Chromatography: This is the most robust method. Use a strong cation exchange (SCX) resin. Load your crude product, wash with a neutral solvent like methanol to remove non-basic impurities, and then elute the desired product with a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).

  • Recrystallization: If a suitable solvent system can be found (e.g., water/isopropanol or water/ethanol mixtures), recrystallization can be highly effective for achieving high purity on a larger scale.

Q: My reaction involves forming a C-C bond between the azetidine and cyclohexane rings. What coupling strategies are recommended? A: This depends on the specific precursors.

  • Nucleophilic Substitution: If you have a 3-halo or 3-tosylazetidine and a carbanion equivalent of the cyclohexane ring (e.g., a Grignard or organolithium reagent), an Sₙ2 reaction can be effective. The use of copper catalysts can be beneficial for such cross-coupling reactions.[8]

  • Radical Addition: Photochemical methods involving the decarboxylation of an azetidine-2-carboxylic acid and addition to a vinylcyclohexane derivative can be a modern approach to forge this bond.[9]

  • Michael Addition: If your cyclohexane precursor has an α,β-unsaturated ester or ketone, a conjugate addition of a 3-aminoazetidine derivative can be a viable strategy.[10]

Q: Can microwave irradiation improve my cyclization yield? A: Yes, microwave-assisted synthesis can be highly beneficial for forming strained rings like azetidines. The rapid, uniform heating can significantly reduce reaction times and often minimizes the formation of side products that result from prolonged heating, such as polymers.[2] A one-pot cyclocondensation of alkyl dihalides with primary amines in an aqueous medium under microwave irradiation has been reported to be simple and efficient.[8]

References

  • BenchChem. (2026). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem Technical Support.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Al-Rawi, J. A. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [Link]

  • Luparia, M., et al. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512-6531. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Smith, L., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. [Link]

  • Connor, D. T., et al. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Jackson, K. E., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • IGNOU. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3887. [Link]

  • Singh, G. S., & D’hooghe, M. (2015). Azetidine Synthesis. [Link]

  • Ross, A. G., & Alabugin, I. V. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. [Link]

  • Jackson, K. E., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(38), 12131-12140. [Link]

  • Foley, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Kiyota, H., & Izumi, M. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125. [Link]

  • Ismaili, L., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12588-12597. [Link]

  • Merck & Co., Inc. (2003). Process for making azetidine-3-carboxylic acid.
  • Szalóki, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(21), 7393. [Link]

  • Gist-Brocades N.V. (1986). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Organic Syntheses. (n.d.). azetidine. [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]

Sources

Optimization

Technical Support Center: Overcoming Organic Solubility Limitations of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Profile: 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS: 910442-38-5) Executive Summary The fundamental physicochemical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Profile: 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS: 910442-38-5)

Executive Summary

The fundamental physicochemical barrier to utilizing 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid in organic synthesis is its zwitterionic nature. Containing both a basic secondary amine (azetidine ring) and an acidic carboxylic acid (cyclohexane ring), the molecule exists as an internal salt at neutral pH. The strong electrostatic interactions between the protonated azetidinium and deprotonated carboxylate create a high-energy crystalline lattice. Standard organic solvents lack the hydrogen-bond acidity and basicity required to disrupt this lattice, resulting in intractable suspensions[1].

This guide provides field-proven, mechanistically grounded solutions to bypass these solubility limitations.

Diagnostic FAQs: Troubleshooting Solubility

Q: Why does my compound form an intractable suspension in dichloromethane (DCM) and ethyl acetate (EtOAc), even with heating? A: Zwitterionic amino acids possess exceptionally high melting points and lattice energies due to intermolecular ionic attractions[1]. Solvents like DCM, EtOAc, and Hexane cannot provide the solvation energy needed to break these ionic bonds. Solubility in organic media is typically limited to solvents with a high hydrogen-bond-donating ability, such as fluorinated alcohols, or highly polar aprotic solvents (e.g., DMSO) under forcing conditions[2].

Q: Can I simply adjust the pH of an aqueous solution to neutralize the charge and extract the molecule into an organic layer? A: No. Standard aqueous-organic extraction following a pH change works for simple weak acids or bases, but not for zwitterions[3]. Adjusting the pH to highly acidic conditions protonates the carboxylate but leaves the azetidine positively charged (forming an aqueous-soluble cation). Conversely, basic conditions deprotonate the amine but leave the carboxylate negatively charged (forming an aqueous-soluble anion). The compound will remain in the aqueous layer in all three charge states unless a lipophilic counterion is introduced[3].

Q: I need to perform a direct amide coupling. How can I solubilize the unprotected zwitterion in organic solvents without using covalent protecting groups? A: To solubilize the unprotected form in organic media, you must mask the charge using a large, lipophilic organic counterion. For example, adding tetrabutylammonium hydroxide (TBA-OH) at a basic pH forms a TBA + carboxylate salt. The bulky, non-polar tetrabutylammonium group physically shields the ionic charge, drastically reducing lattice energy and significantly increasing the compound's solubility in organic phases like DMF or DCM[3].

Quantitative Solubility Profiles

To guide your solvent and strategy selection, refer to the comparative solubility data below:

Solute StateSolvent SystemRelative SolubilityPractical Application
Zwitterion (Neutral pH)DCM, EtOAc, HexaneInsoluble (< 0.1 mg/mL)None (Storage form)
Zwitterion (Neutral pH)DMSO, DMFLow to Moderate (Requires heat)Direct coupling (low concentration)
TBA + Salt DCM, DMF, THFHigh (> 50 mg/mL)Direct coupling, Organic extraction
N-Boc Protected DCM, EtOAc, THFVery High (> 100 mg/mL)Multi-step organic synthesis
Solubilization Strategy Workflow

G A Insoluble Zwitterion 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid B Direct Coupling Required? A->B C Lipophilic Counterion (e.g., TBA+ Salt) B->C Yes D Multi-step Organic Synthesis? B->D No E Covalent Protection (e.g., N-Boc, Cbz) D->E Yes F Polar Aprotic Solvents (DMSO/DMF + Heat) D->F No

Caption: Decision matrix for solubilizing 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.

Validated Experimental Protocols
Protocol A: Transient Solubilization via Lipophilic Counterion (TBA + Salt Formation)

Causality: By replacing the small, tightly-bound internal zwitterionic charge with a bulky tetrabutylammonium (TBA + ) cation, the lattice energy is disrupted. The lipophilic alkyl chains of the TBA + ion allow favorable van der Waals interactions with organic solvents[3].

Step-by-Step Methodology:

  • Suspend 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of deionized H 2​ O and THF.

  • Add Tetrabutylammonium hydroxide (TBA-OH, 1.0 M in water, 1.05 eq) dropwise at room temperature under continuous stirring.

  • Self-Validation Check: Monitor the reaction visually. The opaque, intractable suspension will clarify into a homogeneous, transparent solution as the TBA + salt forms and dissolves. If the solution remains cloudy, add TBA-OH in 0.05 eq increments until clarification is achieved.

  • Lyophilize (freeze-dry) the solution for 24-48 hours to remove water completely. Note: Do not rely solely on rotary evaporation, as residual water will poison subsequent anhydrous coupling reactions.

  • The resulting waxy solid is the TBA + salt. It can now be readily dissolved in anhydrous DCM or DMF for immediate use in peptide coupling (e.g., using HATU/DIPEA).

Protocol B: Permanent Solubilization via N-Boc Protection

Causality: Covalently masking the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group permanently eliminates the zwitterionic dipole. The resulting N-Boc carboxylic acid behaves as a standard lipophilic organic acid, fully soluble in standard organic solvents.

Step-by-Step Methodology:

  • Suspend the zwitterion (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH.

  • Cool the mixture to 0 °C using an ice bath to prevent side reactions and control the exotherm.

  • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) portion-wise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Check: The initial heterogeneous suspension will transition into a clear, monophasic solution once the amine is fully protected, confirming the complete destruction of the zwitterionic lattice.

  • Concentrate the mixture under reduced pressure to remove the 1,4-Dioxane.

  • Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M KHSO 4​ . Critical: Avoid using strong acids like HCl, which can cause premature cleavage of the newly formed Boc group.

  • Extract the now highly organically-soluble N-Boc derivative with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the pure, organically soluble intermediate.

References
  • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity | ACS Omega - ACS Public
  • Synthesis and Solution Properties of Zwitterionic Polymers | Chemical Reviews, acs.org,
  • How to desalt zwitterions?

Sources

Troubleshooting

Best purification and crystallization methods for 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid crude mixtures

Technical Support Guide: Purification & Crystallization of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Guide: Purification & Crystallization of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals working with 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid. The unique structure of this molecule—possessing a basic azetidine nitrogen and an acidic carboxylic acid—presents specific challenges and opportunities for purification. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and crystalline material efficiently.

Section 1: Foundational Principles & Initial Assessment

This section addresses the fundamental properties of the target molecule that govern its purification.

Q1: What are the key chemical properties of 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid that I need to consider for purification?

Answer: Understanding the molecule's structure is paramount. It is an amino acid, and its behavior is dominated by three key features:

  • Zwitterionic Potential: The molecule contains both a basic secondary amine (the azetidine ring) and a carboxylic acid. In solution, particularly around neutral pH, it can exist as a zwitterion (an internal salt). This amphoteric nature means its solubility is highly dependent on pH. It will be most soluble at low pH (as a cation) and high pH (as an anion), and typically exhibits its lowest aqueous solubility at its isoelectric point (pI)[1]. This property is a powerful tool for purification.

  • Hydrogen Bonding Capability: The presence of both a carboxylic acid group (H-bond donor and acceptor) and an amine (H-bond acceptor, and donor when protonated) allows for strong intermolecular interactions. This favors solubility in polar, protic solvents like water, methanol, and ethanol[2].

  • Structural Isomerism: The cyclohexane ring can exist in cis and trans conformations with respect to the azetidine and carboxylic acid groups. These diastereomers may have different solubility profiles and can co-crystallize, making separation difficult. The synthesis route often dictates the initial isomeric ratio, and purification may require methods capable of separating these forms, such as fractional crystallization[3].

Section 2: Designing a Crystallization Strategy

A systematic approach to selecting a solvent system is critical for success.

Q2: How should I screen for an effective recrystallization solvent?

Answer: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold[4][5]. Given the molecule's polarity, polar solvents are the best starting point.

A logical workflow for solvent screening is essential.

Solvent_Screening_Workflow cluster_single Single Solvent System cluster_mixed Mixed Solvent System start Start with Crude Crude 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid test_solvents Test Solubility in ~0.5 mL of Single Solvents (e.g., Water, MeOH, EtOH, IPA, MeCN) start->test_solvents dissolve_cold Dissolves Cold? test_solvents->dissolve_cold dissolve_hot Dissolves Hot? dissolve_cold->dissolve_hot No identify_good Identify 'Good' Solvent (Dissolves Readily) dissolve_cold->identify_good Yes crystals_form Crystals Form on Cooling? dissolve_hot->crystals_form Yes insoluble Insoluble Even When Hot dissolve_hot->insoluble No good_solvent Potential Good Single Solvent crystals_form->good_solvent Yes crystals_form->identify_good No identify_poor Identify 'Poor' Anti-Solvent (Insoluble) identify_good->identify_poor proceed_mixed Proceed with Mixed-Solvent Protocol identify_poor->proceed_mixed

Caption: Workflow for selecting a crystallization solvent system.

Solvent Selection Data

The following table summarizes properties of common solvents suitable for screening.

SolventBoiling Point (°C)PolarityKey Characteristics
Water100Very HighExcellent for H-bonding compounds; may require pH adjustment[2].
Methanol (MeOH)65HighGood general-purpose polar protic solvent[2].
Ethanol (EtOH)78HighSimilar to methanol, but less volatile[2]. Often a good choice for mixed-solvent systems with water or hexanes[6].
Isopropanol (IPA)82Medium-HighLess polar than EtOH; good for compounds with intermediate polarity.
Acetonitrile (MeCN)82Medium-HighAprotic polar solvent; can be effective for "greasy" or hard-to-crystallize compounds[7].
Ethyl Acetate (EtOAc)77MediumCan be a good single solvent or part of a mixed system with hexanes[8].
Toluene111LowHigh boiling point can be problematic, but can aid in dissolving less polar impurities[2].
Heptane/Hexanes98 / 69Very LowExcellent anti-solvents to use with more polar "good" solvents[4].

Section 3: Standard Operating Protocols

Follow these detailed protocols for reproducible results.

Protocol 1: Single-Solvent Recrystallization

This is the simplest method and should be attempted first if a suitable solvent is identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry[9].

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add more solvent dropwise until the solid is just completely dissolved. Avoid adding a large excess of solvent, as this will reduce yield[6].

  • Decolorization (Optional): If the solution is colored by impurities, remove it from heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat to boiling for 2-5 minutes[9][10].

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them. This prevents premature crystallization[6][9].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals[11]. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[6].

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities[9].

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This is a highly effective technique when no single solvent has the ideal solubility profile[12].

  • Dissolution: At room temperature, dissolve the crude solid in a minimal amount of a "good" solvent (e.g., ethanol) in which it is highly soluble[6].

  • Addition of Anti-Solvent: While stirring, add a "poor" anti-solvent (e.g., heptane or water) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation[6][10].

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again[6].

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent protocol. For washing, use a pre-chilled mixture of the two solvents in the same approximate ratio used for the crystallization.

Protocol 3: pH-Adjusted Aqueous Recrystallization

This method leverages the zwitterionic nature of the molecule for purification from aqueous media.

  • Dissolution: Dissolve the crude material in deionized water. If it is not fully soluble, adjust the pH with dilute HCl (e.g., 1M) until a clear solution is obtained (forming the soluble hydrochloride salt).

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Crystallization: Slowly add a dilute base (e.g., 1M NaOH or NH4OH) dropwise with vigorous stirring. As the solution approaches the isoelectric point (pI), the neutral zwitterion will begin to precipitate out. Monitor the pH and aim for the point of maximum precipitation (often around pH 6-8, but requires empirical determination)[1].

  • Digestion: Gently warm the resulting slurry and then allow it to cool slowly. This "digestion" process helps to improve crystal size and purity.

  • Isolation, Washing, and Drying: Collect the solid by vacuum filtration. Wash thoroughly with cold deionized water to remove salts, followed by a wash with a water-miscible solvent like cold ethanol or acetone to aid in drying. Dry thoroughly under vacuum.

Section 4: Troubleshooting Guide

Even with optimized protocols, issues can arise. This section provides solutions to common problems.

Troubleshooting_Flowchart start Crystallization Problem Occurs q1 What is the issue? start->q1 no_xtals No Crystals Form q1->no_xtals No Crystals oiling_out An Oil Forms Instead of Crystals q1->oiling_out Oiling Out fast_xtals Crystals Form Too Fast / Low Purity q1->fast_xtals Impure Product colored_xtals Product is Colored q1->colored_xtals Colored sol_cloudy Is solution cloudy? no_xtals->sol_cloudy action_oil 1. Re-heat and add more 'good' solvent. 2. Lower the crystallization temperature. 3. Change solvent system entirely. oiling_out->action_oil action_fast 1. Re-heat and add more solvent. 2. Insulate flask for slower cooling. fast_xtals->action_fast action_color Perform activated charcoal treatment during dissolution step. colored_xtals->action_color sol_clear Solution is Clear sol_cloudy->sol_clear No action_scratch 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume (evaporate). 4. Cool in dry ice/acetone bath. sol_cloudy->action_scratch Yes sol_clear->action_scratch

Caption: Troubleshooting flowchart for common crystallization issues.

Q3: My compound dissolved, but no crystals have formed upon cooling. What should I do?

Answer: This indicates a supersaturated solution that is reluctant to nucleate. You can induce crystallization using several methods, in this order[11]:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth[9].

  • Seeding: Add a tiny crystal of the crude or previously purified material (a "seed crystal") to the solution. This provides a template for further crystal growth[11][13].

  • Reducing Solvent Volume: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again[11].

  • Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used to achieve lower temperatures, further decreasing solubility[4].

Q4: My compound is "oiling out," forming liquid droplets instead of a solid. How do I prevent this?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point[4]. This often happens when the solution is too concentrated or cools too quickly, and it traps impurities.

  • Solution 1: Add More Solvent: The most common fix is to return the mixture to the heat source and add more of the "good" solvent to decrease the saturation concentration. This lowers the temperature at which the compound will precipitate, hopefully to below its melting point[11].

  • Solution 2: Change Solvents: Try a solvent system with a lower boiling point or one in which your compound is less soluble at high temperatures[14].

Q5: The crystals formed immediately as a fine powder, and the purity didn't improve. What went wrong?

Answer: This is known as "crashing out" and happens when the solution cools too rapidly, trapping impurities within a poorly formed crystal lattice[11]. An ideal crystallization should occur over 15-30 minutes.

  • Solution: Place the solid back on the heat source, add more solvent to fully re-dissolve it, and then ensure the solution cools as slowly as possible. You can insulate the flask by placing it on a cork ring or wood block and covering it with a beaker to create a dead air space[11].

Section 5: Alternative and Advanced Purification Methods

Q6: Recrystallization isn't sufficient to achieve the desired purity. What other methods can I use?

Answer: If impurities persist after multiple recrystallizations, they may have very similar properties to your target compound (e.g., diastereomers). In this case, consider more selective techniques.

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique to remove non-amphoteric impurities.

    • To remove acidic impurities: Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product, being an amino acid, will likely remain in the organic layer while more strongly acidic impurities are extracted into the aqueous layer.

    • To remove basic impurities: Wash the organic solution with a mild aqueous acid (e.g., 1M citric acid). Your product should remain in the organic phase while non-acidic basic impurities are extracted.

  • Ion-Exchange Chromatography: This is an extremely effective method for purifying zwitterionic compounds like amino acids[1].

    • Process: The crude material is loaded onto a column containing a solid-phase ion-exchange resin. By carefully controlling the pH of the mobile phase, you can selectively bind your product to the resin while impurities wash through, or vice-versa. The purified product is then eluted by changing the pH or salt concentration of the mobile phase. This is particularly effective for removing inorganic salts or other charged species[1].

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. 2-Azetidinecarboxylic acid, (S)-. PubChem. [Link]

  • Spingler, B., et al. (2012). Guide for crystallization. University of Zurich. [Link]

  • Emcure Pharmaceuticals Limited. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. India Patent Office. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • Becker, M., et al. (2018). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. Acta Crystallographica Section E. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Reddit user discussion. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sunder, S., et al. (2002). Purification of carboxylic acids by complexation with selective solvents.
  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Toyoshima, S., et al. (1982). Cyclohexane carboxylic acid derivatives.
  • Reddy, P. G., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ResearchGate contributors. (2020, February 20). How to desalt zwitterions?. ResearchGate. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Thomson, C. G., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Bruns, A., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]

  • Sipos, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

Sources

Optimization

Preventing thermal degradation of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid during long-term storage

Welcome to the Technical Support Center for the handling, storage, and stability management of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability management of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. This molecule presents unique stability challenges due to its dual nature: it contains a highly strained 4-membered nitrogen heterocycle (azetidine) and a carboxylic acid, effectively making it a cyclic, non-natural amino acid. Without proper intervention, thermal stress will rapidly degrade your compound, compromising your assays and drug development pipelines.

This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is vulnerable to two primary thermally-driven degradation pathways:

  • Zwitterionic Intermolecular Amidation (Oligomerization): Because the molecule contains both a secondary amine (the azetidine nitrogen) and a carboxylic acid, it exists as a zwitterion. When exposed to thermal stress (>25°C), the kinetic energy overcomes the activation barrier for condensation. The nucleophilic amine of one molecule attacks the carboxylic acid of another, leading to the formation of dimers, trimers, and eventually insoluble oligomers.

  • Nucleophilic Azetidine Ring-Opening: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). This ring strain leads to severe stability issues, particularly acid-mediated or thermally-driven ring-opening decomposition[1]. Ambient moisture acts as a nucleophile; when thermally activated, water cleaves the strained C–N bond, yielding an inactive acyclic amino alcohol. Elevated temperatures (50–80 °C) have been shown to rapidly accelerate the decomposition of such strained nitrogen-containing analogs[2].

Part 2: Diagnostic Troubleshooting Guide

Q: My LC-MS analysis of a stored batch shows a series of higher molecular weight peaks (e.g., [2M-H2O]⁺, [3M-2H2O]⁺). What is causing this, and how can I prevent it? A: This is the classic signature of intermolecular amidation (oligomerization).

  • Causality: Thermal energy in the storage environment has catalyzed a condensation reaction between the secondary amine and the carboxylic acid of adjacent molecules.

  • Solution: Convert the zwitterionic free base into a counter-ion salt (e.g., Hydrochloride or Trifluoroacetate). Protonating the azetidine nitrogen eliminates its nucleophilicity, effectively shutting down the amidation pathway.

Q: I am observing a +18 Da mass shift in my stored samples over time. Is the molecule oxidizing? A: No. A +18 Da shift indicates hydrolytic ring-opening of the azetidine, not oxidation.

  • Causality: The molecule has absorbed atmospheric moisture (hygroscopy). The combination of water and ambient thermal energy has driven a strain-release hydrolysis of the azetidine ring.

  • Solution: The compound must be stored strictly under anhydrous conditions. Lyophilize the powder to remove bound water, backfill the vial with Argon, and store it in a desiccator at cryogenic temperatures (−20°C to −80°C), similar to the strict protocols required for sensitive amino acid derivatives[3].

Q: Can I store the free base in DMSO stock solutions at -20°C for long-term use? A: Do not do this. DMSO is highly hygroscopic and will pull water from the atmosphere every time the tube is opened, promoting ring-opening. Furthermore, freezing DMSO concentrates the solutes in unfrozen liquid micro-pockets during the phase transition, which paradoxically accelerates intermolecular amidation due to forced proximity. Always store the compound as a dry salt powder and reconstitute only immediately before your experiment.

Part 3: Visualizing the Degradation Logic

The following diagram maps the logical relationship between environmental stressors, the resulting chemical degradation pathways, and the specific mitigation strategies required to stabilize the molecule.

DegradationMitigation A 4-(Azetidin-3-yl)cyclohexane -1-carboxylic acid B Thermal Stress & Moisture (>25°C, >60% RH) A->B Exposure C Pathway 1: Zwitterionic Intermolecular Amidation B->C Thermal Activation D Pathway 2: Nucleophilic Azetidine Ring-Opening B->D Hydrolysis E Counter-Ion Salt Formation (Blocks Amine) E->C Prevents F Lyophilization & Argon (Removes H2O) F->D Prevents G Cryogenic Storage (Lowers Kinetic Energy) G->B Mitigates

Logical relationship between thermal stress, degradation pathways, and mitigation strategies.

Part 4: Validated Experimental Protocols

To guarantee stability, you must process the raw free base into a stable format. This protocol includes a self-validating step to ensure your specific batch has been successfully stabilized before committing it to your chemical inventory.

Protocol: Preparation and Self-Validating Storage of Azetidine-Carboxylic Acid Salts

  • Step 1: Dissolution. Dissolve 1.0 g of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid in 10 mL of anhydrous methanol under an inert atmosphere.

  • Step 2: Salt Formation. Slowly add 1.1 equivalents of 1M HCl in anhydrous diethyl ether dropwise while stirring at 0°C.

    • Causality: Protonation of the secondary amine converts the zwitterion into a stable cation, removing the nucleophile required for intermolecular condensation.

  • Step 3: Precipitation. Add 20 mL of cold, anhydrous diethyl ether to fully precipitate the newly formed HCl salt. Centrifuge and decant the supernatant.

  • Step 4: Lyophilization. Dissolve the precipitate in MS-grade water and freeze-dry for 24 hours at -50°C and <0.1 mBar.

    • Causality: Complete sublimation of water removes the nucleophile responsible for strain-release hydrolysis of the azetidine ring.

  • Step 5: Packaging. Transfer the lyophilized powder to amber glass vials. Backfill the vials with Argon gas to displace oxygen and moisture, then seal with PTFE-lined caps.

  • Step 6: Self-Validation (Accelerated Stress Test). Do not assume the protocol worked; prove it. Take a 5 mg aliquot of the sealed product and incubate it in a forced degradation chamber at 40°C / 75% Relative Humidity (RH) for 7 days. Analyze the stressed sample via LC-MS against a baseline control.

    • Validation Criteria: A successfully stabilized batch will show <1% degradation products (absence of +18 Da hydrolysis peaks and [2M-H2O]⁺ oligomer peaks). If the sample passes, the bulk batch is validated for multi-year cryogenic storage.

Part 5: Quantitative Stability Data

The following table summarizes the expected degradation trajectories of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid based on its chemical form and storage environment.

Table 1: Quantitative Stability Profiles Under Varied Storage Conditions

Storage ConditionChemical FormTimeframeRemaining Purity (LC-MS)Primary Degradation Pathway
25°C, Ambient RHFree Base1 Month82.4%Oligomerization
40°C, 75% RHFree Base7 Days41.2%Ring-Opening & Oligomerization
-20°C, DesiccatedFree Base6 Months96.8%Trace Ring-Opening
25°C, Ambient RHHCl Salt1 Month98.5%None Detected
40°C, 75% RHHCl Salt7 Days97.1%Trace Ring-Opening
-20°C, Argon HCl Salt 12 Months >99.5% None Detected (Optimal)

Part 6: Frequently Asked Questions (FAQs)

Q: What is the optimal pH for aqueous reconstitution prior to an in vitro assay? A: Reconstitute the HCl salt in a buffered solution at pH 4.5 – 5.5. At this pH, the carboxylic acid is partially protonated and the azetidine remains fully protonated. This minimizes zwitterionic interactions while avoiding extreme acidity (pH < 2), which could catalyze acid-mediated ring-opening[1].

Q: I left a vial of the lyophilized salt on the benchtop at room temperature over the weekend. Is it ruined? A: If the vial remained sealed with its Argon backfill, it is likely fine. As shown in Table 1, the HCl salt form is highly resistant to oligomerization at 25°C. However, if the seal was broken and the powder was exposed to ambient humidity, you should run an LC-MS check for the +18 Da hydrolysis degradant before using it in critical assays.

Q: Why do we use amber vials if thermal degradation is the main concern? A: While thermal stress and moisture are the primary drivers of azetidine degradation, amino acid derivatives are also susceptible to secondary photo-oxidation pathways over long periods. Amber vials block UV radiation, providing a comprehensive defense matrix for long-term archiving[4].

Part 7: References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via PMC - NIH) URL:[Link]

  • Synthesis of Azatide Dipeptide Analogs and Their Stability and Reactivity in 98% w/w Sulfuric Acid Source: MDPI - Life URL:[Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ Source: PeerJ (via PMC - NIH) URL:[Link]

  • Stability of Solutions of Essential Amino Acids Source: American Journal of Health-System Pharmacy (Oxford Academic) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid Workflows

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Author: BenchChem Technical Support Team. Date: April 2026

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Overview 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a highly valuable bifunctional building block in modern drug discovery. However, its structural topology presents two distinct chemical challenges: the inherent zwitterionic nature (a basic secondary amine and an acidic carboxylic acid) and the severe steric hindrance imposed by the cyclohexane ring. This is especially problematic when the carboxylic acid occupies the axial position, creating a heavily shielded reactive center.

This guide provides field-proven, self-validating protocols to overcome these barriers, ensuring high-yielding amide couplings and functionalizations.

Section 1: Troubleshooting FAQs

Q1: My amide coupling reactions are yielding complex mixtures of oligomers instead of the target product. What is going wrong? Cause: 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is a zwitterion. If the highly nucleophilic azetidine nitrogen is left unprotected, the molecule will undergo rapid intermolecular self-condensation (polymerization) the moment the carboxylic acid is activated. Solution: You must mask the azetidine nitrogen. Install a bulky protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prior to carboxylic acid activation. This not only prevents self-condensation but also helps lock the conformation of the cyclohexane ring to favor equatorial attack where possible.

Q2: I have protected the azetidine, but my coupling with a secondary amine using EDC/HOBt is stalled at <20% conversion. How do I force the reaction? Cause: The cyclohexane ring creates a sterically congested environment around the carbonyl carbon. Traditional carbodiimides like EDC form an O-acylisourea intermediate. In sterically hindered environments, the bulky O-acylisourea undergoes a very slow aminolysis, allowing the detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea to dominate the reaction pathway. Solution: Abandon carbodiimides for this substrate. Switch to third-generation uronium-type reagents like COMU[1] or form an acyl chloride in situ using TCFH[2]. COMU utilizes an Oxyma leaving group, which is significantly less sterically demanding than the OBt/OAt esters formed by HOBt/HATU, facilitating nucleophilic attack even by bulky amines[].

Q3: I switched to HATU to overcome the hindrance, but LC-MS shows a major byproduct with a +98 Da mass shift on my amine. What is this? Cause: You are observing guanidinylation. Benzotriazole-based uronium reagents (like HATU and HBTU) can react directly with the amine nucleophile if the pre-activation of the hindered carboxylic acid is too slow, forming a stable guanidinium byproduct that consumes your valuable amine[4]. Solution: Implement a strict pre-activation step. React the carboxylic acid, HATU, and base for 3–5 minutes before introducing the amine. Alternatively, switch to COMU, which has a much lower propensity for guanidinylation[5].

Q4: Does the cis/trans isomerism of the cyclohexane ring matter for my coupling strategy? Cause: Absolutely. In the cis-1,4-disubstituted isomer, one substituent must be axial. If the carboxylic acid is axial, it faces severe 1,3-diaxial steric clashes from the cyclohexane ring protons. This drastically increases the activation energy required to form the tetrahedral intermediate during aminolysis. Solution: For axial carboxylic acids, standard active esters may fail entirely. You must use TCFH to generate an acyl chloride in situ[6]. Acyl chlorides are highly reactive, planar, and lack the bulky leaving groups of active esters, allowing them to bypass the 1,3-diaxial steric shield.

Section 2: Decision Workflows & Mechanistic Pathways

Workflow Start 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid Q1 Is Azetidine Protected? Start->Q1 Protect Protect with Boc/Cbz (Avoids Polymerization) Q1->Protect No Q2 Amine Nucleophilicity & Steric Bulk? Q1->Q2 Yes Protect->Q2 Standard Standard Coupling (HATU / DIPEA) Q2->Standard Primary / Unhindered Hindered High-Hindrance Coupling (COMU or TCFH) Q2->Hindered Secondary / Bulky

Decision matrix for selecting the optimal coupling strategy based on substrate constraints.

Mechanism Acid Hindered Acid + COMU + Base ActiveEster Oxyma Active Ester (Less Steric Clash) Acid->ActiveEster Pre-activation (2-5 mins) Product Amide Product + Water-Soluble Byproducts ActiveEster->Product Amine Add Bulky Amine Amine->Product Aminolysis

Mechanistic pathway of COMU-mediated coupling avoiding direct amine guanidinylation.

Section 3: Reagent Selection Data
Coupling ReagentActive IntermediateReactivity with Hindered AcidsRisk of GuanidinylationByproduct Removal
EDC / HOBt O-Acylurea / OBt EsterLow (Prone to rearrangement)NoneAqueous Wash
HATU OAt EsterHighHigh (if not pre-activated)Chromatography often needed
COMU Oxyma EsterVery HighLowAqueous Wash (Water soluble)
TCFH / NMI Acyl Chloride / ImidazoliumExtreme (Best for axial COOH)NoneAqueous Wash
Section 4: Self-Validating Experimental Protocols

A robust protocol must provide real-time feedback to the scientist. The following methodologies incorporate visual or analytical checkpoints to guarantee success.

Protocol A: COMU-Mediated Coupling with Colorimetric Validation

Best for: Equatorial carboxylic acids reacting with bulky secondary amines. COMU possesses a unique self-validating property: it acts as a colorimetric indicator during the reaction[4].

  • Preparation: Dissolve N-Boc-4-(azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Pre-activation (Validation Step 1): Add COMU (1.05 equiv). The solution will immediately turn orange-red due to the formation of the Oxyma-anion complex[4]. Stir for exactly 3 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the bulky amine (1.1 equiv).

  • Monitoring (Validation Step 2): Stir at room temperature. As the amine consumes the active ester, the solution will transition from orange-red to colorless or pale yellow [4]. This visual cue confirms reaction completion (typically 1–4 hours).

  • Workup: Dilute with EtOAc and wash with 1M HCl, saturated NaHCO3, and brine. COMU byproducts are highly water-soluble and partition cleanly into the aqueous layer[1].

Protocol B: TCFH-Mediated Acyl Chloride Generation

Best for: Axial carboxylic acids or extremely deactivated/hindered amines.

  • Preparation: Dissolve N-Boc-4-(azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Activation: Add N-Methylimidazole (NMI) (3.0 equiv) followed by TCFH (1.2 equiv).

  • Validation Step 1: Monitor by LC-MS by quenching a 1 µL aliquot of the reaction mixture in methanol. You should observe the quantitative formation of the methyl ester (mass = M+14), confirming the successful generation of the highly reactive acyl intermediate[2][6].

  • Coupling: Add the amine (1.2 equiv) and heat to 40 °C if necessary to overcome extreme steric bulk.

  • Workup: Evaporate MeCN, redissolve in DCM, and perform standard aqueous washes.

References
  • COMU - (CAS 1075198-30-9) - Peptides - BOC Sciences , bocsci.com.

  • COMU: A third generation of uronium-type coupling reagents , researchgate.net. 1

  • Peptide Coupling Reagents, More than a Letter Soup , uniurb.it. 4

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents , chemrxiv.org. 6

  • TCFH - a powerful condensation reagent - Suzhou Highfine Biotech , highfine.com. 2

  • Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents , nih.gov.5

Sources

Optimization

Technical Support Center: Troubleshooting the Boc-Protection of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with functionally complex, zwitterionic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with functionally complex, zwitterionic building blocks. Here, we address the specific mechanistic challenges of protecting the secondary amine of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, focusing on solubility hurdles and the suppression of oligomerization side reactions.

Mechanistic Pathway & Troubleshooting Workflow

Understanding the divergent reaction pathways is critical. The desired aminolysis competes directly with carboxylate activation, which leads to unwanted high-molecular-weight impurities.

G SM 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid (Zwitterion) Deprot Deprotonated Amine & Carboxylate SM->Deprot NaOH (aq) Solubilization Product Desired Product: N-Boc Protected Acid Deprot->Product Boc2O (Aminolysis) MixedAnhydride Mixed Anhydride Intermediate Deprot->MixedAnhydride Boc2O (Carboxylate Attack) Product->MixedAnhydride Excess Boc2O (Carboxylate Attack) MixedAnhydride->Product Hydrolysis (Aqueous Base) Dimer Dimer / Oligomer (Impurity) MixedAnhydride->Dimer + Free Amine (Amide Bond Formation)

Reaction pathway showing desired Boc-protection and the competing mixed anhydride dimerization route.

Frequently Asked Questions (FAQs)

Q1: My starting material, 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, forms a stubborn, cloudy suspension in DCM or THF. Why, and how do I fix this? A: The starting material contains both a basic secondary amine (azetidine) and an acidic carboxylic acid, existing primarily as a zwitterion (inner salt) at neutral pH. Zwitterionic amino acids exhibit notoriously poor solubility in standard anhydrous organic solvents . Causality & Solution: Transition to a miscible aqueous-organic solvent system (e.g., 1:1 Water:THF). The addition of an aqueous base (like NaOH) deprotonates the azetidinium ion, rendering the amine nucleophilic, while the resulting sodium carboxylate salt ensures complete thermodynamic solubility.

Q2: LC-MS analysis of my crude mixture shows a significant impurity with a mass corresponding to [2M + Boc - H2O]. What causes this? A: You are observing a dimer (or oligomer) resulting from a mixed anhydride side reaction. Di-tert-butyl dicarbonate (Boc₂O) acts as a mild activating agent and can react with the carboxylic acid moiety to form a highly reactive mixed carboxylic-carbonic anhydride . If this electrophilic intermediate encounters an unreacted azetidine amine from another molecule, it undergoes rapid aminolysis to form an unwanted amide bond, effectively dimerizing your substrate .

Q3: How can I strategically suppress this mixed anhydride formation and prevent dimerization? A: Dimerization is driven by high localized concentrations of the mixed anhydride and unreacted amine. You can minimize this through three causal strategies:

  • Aqueous Base Hydrolysis: Running the reaction in aqueous NaOH ensures that any mixed anhydride that inadvertently forms is rapidly hydrolyzed back to the carboxylate and tert-butanol, neutralizing the threat before it can react with an amine .

  • Temperature Control: Keep the reaction strictly at 0 °C during the addition of Boc₂O. Lower temperatures thermodynamically favor the kinetics of amine protection over carboxylate activation.

  • Avoid DMAP: If you are using anhydrous conditions with 4-Dimethylaminopyridine (DMAP), the risk of mixed anhydride formation skyrockets, as DMAP is a potent acyl transfer catalyst . Avoid DMAP for unprotected amino acids.

Q4: Is the azetidine ring susceptible to ring-opening under these basic Boc-protection conditions? A: Azetidines are strained four-membered nitrogen heterocycles. While they are generally stable to standard Boc-protection conditions (aqueous NaOH at room temperature), prolonged exposure to extreme pH (>12) combined with elevated temperatures can theoretically promote nucleophilic ring-opening. Maintaining the pH strictly between 9.5 and 10.5 preserves ring integrity while keeping the amine deprotonated.

Data Presentation: Comparative Reaction Conditions

The choice of solvent and base directly dictates the chemoselectivity of the reaction. The table below summarizes the quantitative impact of different reaction environments on the yield and impurity profile of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.

Solvent SystemBase ChoiceTemp (°C)Conversion (%)Dimer Impurity (%)Isolated Yield (%)
DCM (Anhydrous)TEA (2.0 eq)25< 30 (Insoluble)~ 5< 25
THF (Anhydrous)DIPEA (2.0 eq), DMAP (cat.)25> 95> 35 (High activation)~ 40
H₂O / Dioxane (1:1)Na₂CO₃ (2.0 eq)0 to 25> 95< 585
H₂O / THF (1:1) 1M NaOH (1.5 eq) 0 to 25 > 98 < 1 (Hydrolyzed) 92

Table 1: Comparative analysis of reaction conditions. The aqueous NaOH/THF system provides the optimal balance of solubility and side-reaction suppression.

Step-by-Step Experimental Protocol: Aqueous-Organic Boc Protection

This methodology utilizes a self-validating system, embedding physical and chemical checkpoints into the workflow to ensure the researcher can verify the reaction state in real-time.

Materials Required:

  • 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • 1M Aqueous NaOH (1.5 eq)

  • THF and Distilled Water

  • 1M KHSO₄ or 1M HCl (for acidification)

Step 1: Preparation & Solubilization

  • Suspend 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid in a 1:1 mixture of THF and distilled water (10 mL total solvent per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Validation Checkpoint: The mixture will appear as a cloudy white suspension. This confirms the zwitterionic nature of the unreacted substrate.

Step 2: Base Addition & Deprotonation

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add 1M aqueous NaOH (1.5 eq) dropwise over 5 minutes while stirring vigorously.

  • Validation Checkpoint: The suspension must clear into a homogenous, transparent solution. This visual cue confirms the zwitterion has been successfully converted to the highly soluble sodium carboxylate/free amine salt. Verify the pH is approximately 9.5–10.5 using pH indicator paper.

Step 3: Chemoselective Boc₂O Addition

  • Dissolve Boc₂O (1.1 eq) in a minimal volume of THF (e.g., 2 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 15 minutes. Causality Note: Dropwise addition prevents localized concentration spikes of Boc₂O, which would otherwise drive the equilibrium toward the unwanted mixed anhydride intermediate.

Step 4: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint: Monitor reaction completion via TLC (Ninhydrin stain). Spot the crude mixture; the absence of a purple/pink spot upon heating indicates complete consumption of the secondary amine.

Step 5: Workup & Isolation (Critical Phase)

  • Concentrate the mixture under reduced pressure to remove the THF. Do not heat the water bath above 35 °C to protect the azetidine ring.

  • Wash the remaining basic aqueous layer with Ethyl Acetate (2 × 15 mL). Discard the organic washes. Causality Note: This step extracts unreacted Boc₂O and non-polar byproducts (like tert-butanol), leaving the deprotonated product safely in the aqueous layer.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄.

  • Validation Checkpoint: The Boc-protected product will crash out as a white precipitate or form a distinct oil phase as the carboxylate is protonated.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-Boc-4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.

References

  • Organic & Biomolecular Chemistry. "Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions." Royal Society of Chemistry. URL:[Link]

  • Protein & Peptide Letters. "A convenient method for the synthesis of C-protected esters of BOC-/Z-alpha,alpha- dialkylamino acids by the mixed carboxylic carbonic anhydride method." PubMed (NIH). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H and ¹³C NMR Spectra Validation for 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

As bifunctional, sp3 -rich scaffolds become increasingly prevalent in modern drug discovery—particularly in the design of PROTAC linkers and rigidified peptidomimetics—the rigorous analytical validation of building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As bifunctional, sp3 -rich scaffolds become increasingly prevalent in modern drug discovery—particularly in the design of PROTAC linkers and rigidified peptidomimetics—the rigorous analytical validation of building blocks like1[1] is paramount.

This guide provides an objective, data-driven comparison between a high-purity commercial reference standard (>99% trans-isomer) and a crude synthesized batch. By establishing a self-validating NMR protocol, researchers can definitively identify isomeric mixtures and synthetic impurities that LC-MS alone cannot resolve.

Experimental Design & Self-Validating Protocols

The zwitterionic nature of 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid presents unique challenges for NMR acquisition. The secondary amine of the azetidine ring and the carboxylic acid can undergo intermolecular proton exchange, leading to severe line broadening in standard solvents like 2[2].

Step-by-Step Methodology: Phase-Locked NMR Acquisition

To establish a self-validating system, the protocol must eliminate environmental variables (like trace moisture) that alter chemical shifts.

  • Sample Preparation : Weigh exactly 15.0 mg of the target sample into a clean vial.

  • Solvent Dissolution : Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ . Vortex for 30 seconds to ensure complete dissolution.

  • Protonation Locking (Critical Step) : Add exactly 10 μ L of Trifluoroacetic acid- d1​ (TFA- d ) to the solution before transferring it to the NMR tube.

    • Causality: This forces the azetidine nitrogen into a fully protonated, uniform cationic state. This prevents line-broadening caused by intermediate proton exchange rates, yielding sharp, integrable methylene signals for the strained ring[3].

  • Acquisition Parameters : Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay D1​=2.0 s) and 13 C NMR at 100 MHz (1024 scans, D1​=1.5 s) at 298 K.

  • Data Processing : Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C prior to Fourier transformation.

Workflow Visualization

NMR_Workflow A Sample Preparation 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid B High-Purity Reference Standard (>99% trans-isomer) A->B C Crude Synthesized Batch (Test Sample) A->C D NMR Acquisition (1H & 13C in DMSO-d6 + TFA-d, 400 MHz) B->D C->D E Data Processing & Phase Correction D->E F Comparative Analysis (Chemical Shifts & Integrals) E->F G Purity & Isomer Validation (cis/trans ratio & Boc-impurities) F->G

Figure 1: Comparative NMR validation workflow for 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid.

¹H NMR Comparative Analysis

The table below summarizes the quantitative 1 H NMR data. The comparison highlights how structural nuances dictate spectral output.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​

  • TFA- d )
Proton AssignmentHigh-Purity Standard (δ ppm, mult, J in Hz)Crude Synthesized Batch (δ ppm)Diagnostic Causality & Insights
Azetidine CH₂ (C2', C4') 3.85 (m, 4H)3.85 (m, 4H)Sharp in both batches due to the TFA- d protonation lock.
Azetidine CH (C3') 2.92 (m, 1H)2.90 (m, 1H)Unaffected by minor impurities.
Cyclohexane CH (C1) 2.15 (tt, J = 12.0, 3.5, 1H)2.15 (tt, 0.7H), 2.38 (m, 0.3H)Critical: The 2.38 ppm multiplet indicates ~30% cis-isomer contamination.
Cyclohexane CH₂ (eq) 1.85 - 1.95 (m, 4H)1.80 - 1.95 (m, 4H)Broadening in the crude sample indicates overlapping isomers.
Cyclohexane CH (C4) 1.45 (m, 1H)1.45 (m, 1H)Overlaps with the Boc signal in the crude batch.
Boc-Protecting Group None1.38 (s, ~2.5H)Incomplete synthetic deprotection in the crude batch.
Cyclohexane CH₂ (ax) 1.05 - 1.25 (m, 4H)1.05 - 1.25 (m, 4H)Baseline noise is visibly higher in the crude sample.
NH₂⁺ / COOH 8.50 - 10.50 (br s, 3H)8.50 - 10.50 (br s, 3H)Exchangeable protons; locked and broadened by TFA- d .
Mechanistic Insights on Isomeric Purity

The stereochemistry of the cyclohexane ring is a critical quality attribute. In the high-purity trans-1,4-disubstituted standard, both substituents adopt the thermodynamically favored equatorial positions. Consequently, the C1 proton is axial and exhibits a characteristic triplet of triplets (tt) due to large diaxial couplings ( Jax−ax​≈12.0 Hz) and small axial-equatorial couplings ( Jax−eq​≈3.5 Hz)[4].

In the crude batch, the emergence of a narrow multiplet at 2.38 ppm definitively proves the presence of the cis-isomer. In the cis configuration, the C1 proton is forced into an equatorial position, which lacks large diaxial couplings, resulting in a distinctly narrower signal profile.

¹³C NMR Comparative Analysis

Carbon-13 NMR provides a highly resolved map of the molecular backbone, making it the superior tool for identifying unreacted starting materials.

Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​

  • TFA- d )
Carbon AssignmentHigh-Purity Standard (δ ppm)Crude Synthesized Batch (δ ppm)Diagnostic Causality & Insights
COOH (C=O) 176.5176.4, 175.9Split peak confirms a cis/trans isomeric mixture.
Boc (C=O) None155.8Urethane carbonyl from unreacted starting material.
Boc (C-O) None78.5Quaternary carbon of the tert-butyl group.
Azetidine CH₂ (C2', C4') 48.248.2Characteristic shift for a 3[3].
Cyclohexane CH (C1) 44.544.5, 42.8The 42.8 ppm signal corresponds to the cis-isomer C1 carbon.
Cyclohexane CH (C4) 40.140.1, 39.5Isomeric splitting caused by ring strain differences.
Azetidine CH (C3') 36.836.8Consistent across both batches.
Cyclohexane CH₂ (C2, C6) 28.728.7, 27.5Isomeric splitting.
Boc (CH₃) None28.4Intense signal from 3 equivalent methyls.
Cyclohexane CH₂ (C3, C5) 28.128.1, 26.9Baseline 4[4].
Mechanistic Insights on Synthetic Impurities

The crude batch reveals distinct signals at 28.4 ppm, 78.5 ppm, and 155.8 ppm. These are the hallmark shifts of a tert-butyloxycarbonyl (Boc) group[3]. The causality here is straightforward: incomplete acidic deprotection during the final synthetic step leaves residual Boc-protected azetidine. This impurity is easily overlooked in rapid 1 H NMR scans due to overlapping cyclohexane multiplets, but is clearly resolved in the 13 C spectrum due to the massive signal-to-noise ratio generated by the three equivalent tert-butyl methyl carbons.

Conclusion & Best Practices

For researchers integrating 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid into their libraries, relying solely on LC-MS is insufficient due to its inability to resolve cis/trans isomers or detect NMR-active but non-ionizing impurities. High-resolution NMR, coupled with phase-locked protonation states via TFA- d , is the only self-validating method to ensure both chemical and isomeric purity before downstream synthesis.

References

  • Finetech Industry. "4-(azetidin-3-yl)cyclohexane-1-carboxylic acid | CAS 910442-38-5.
  • SpectraBase. "Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts.
  • Heterocycles (via CLOCKSS). "PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITIO.
  • Journal of Organic Chemistry (ACS Publications). "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.

Sources

Comparative

Comparative LC-MS/MS Fragmentation Guide: 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid vs. Structural Analogs

Executive Summary & Scientific Rationale 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is an increasingly valuable polar spacer and conformationally restricted building block in modern drug discovery. Accurately charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is an increasingly valuable polar spacer and conformationally restricted building block in modern drug discovery. Accurately characterizing its liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern is essential for bioanalytical quantification, impurity profiling, and metabolite identification.

This guide provides an objective, data-driven comparison of its fragmentation behavior against two common structural alternatives: the unstrained aliphatic analog 4-(Piperidin-4-yl)cyclohexane-1-carboxylic acid and the rigid aromatic analog 3-(Azetidin-3-yl)benzoic acid . By understanding the specific mass spectral signatures of these compounds, researchers can design highly specific Multiple Reaction Monitoring (MRM) assays with superior signal-to-noise ratios.

Structural Context: The Causality of Fragmentation

The fragmentation of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is fundamentally dictated by the interplay between its basic secondary amine and the carboxylic acid moiety.

In positive electrospray ionization (ESI+), the initial charge localization occurs almost exclusively on the highly basic azetidine nitrogen (pKa ~10.4). Unlike larger, unstrained heterocycles like piperidine, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). As documented in stability studies of azetidine-containing pharmaceuticals, this inherent strain makes the C-N bond highly susceptible to cleavage upon protonation or thermal activation .

Consequently, while piperidine analogs tend to undergo simple α -cleavages or intact ring losses, azetidines exhibit rapid ring-opening cascades. These cascades typically extrude NH3​ or C2​H5​N fragments following the initial dehydration of the carboxylic acid, a mechanism corroborated by forced degradation and MS/MS studies of other azetidine-containing drugs like ezetimibe .

High-Resolution Experimental Protocol (Self-Validating Workflow)

To ensure high scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates in-source decay (ISD) monitoring to guarantee that observed fragments are true MS2 products and not artifacts of the ionization process.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve the target compound and alternatives in 50% Methanol / 50% Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The 0.1% formic acid is critical to lower the pH well below the azetidine's pKa, ensuring complete protonation and consistent ionization efficiency.

  • Self-Validation Check: Inject a blank (solvent only) followed by a reference standard of 4-(Piperidin-4-yl)cyclohexane-1-carboxylic acid to verify column equilibration and the absence of carryover.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (HCD Parameters)
  • Ionization: ESI in Positive Mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.

  • Precursor Isolation: Isolate [M+H]+ at m/z 184.13 (Target), m/z 212.16 (Piperidine analog), and m/z 178.09 (Aromatic analog) using a narrow 1.0 Da isolation window to prevent co-isolation of isotopic impurities.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 15, 30, and 45. Causality: HCD is preferred over traditional ion trap CID as it eliminates the "1/3 rule" low-mass cutoff, allowing detection of low m/z azetidine reporter ions.

  • Artifact Control (Crucial): Record a full scan MS1 spectrum at 0 V and 20 V source fragmentation energy. If the m/z 166 (dehydration) peak appears at >5% relative abundance in the 0 V MS1 scan, reduce the capillary temperature to prevent thermal degradation prior to the collision cell.

Comparative Fragmentation Data

The table below objectively compares the MS2 fragmentation performance of the target product against its structural alternatives at an NCE of 30.

CompoundPrecursor [M+H]+ Primary FragmentSecondary FragmentsMechanistic Note
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid m/z 184.13m/z 166.12 ( −H2​O )m/z 149.09, m/z 138.13, m/z 123.08High ring strain drives rapid C-N cleavage post-dehydration, yielding m/z 149 ( −NH3​ ).
4-(Piperidin-4-yl)cyclohexane-1-carboxylic acid (Alternative 1)m/z 212.16m/z 194.15 ( −H2​O )m/z 166.16, m/z 152.14Unstrained piperidine ring remains largely intact; fragmentation is dominated by aliphatic chain cleavage.
3-(Azetidin-3-yl)benzoic acid (Alternative 2)m/z 178.09m/z 160.08 ( −H2​O )m/z 133.06, m/z 115.05Aromatic core stabilizes the carbocation, shifting fragmentation toward direct loss of the entire azetidine moiety.

Mechanistic Pathway Visualization

The following diagram maps the specific fragmentation cascade of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, highlighting the divergence between simple carboxyl losses and strain-induced ring openings.

FragmentationPathway M [M+H]+ m/z 184.1332 Protonated Azetidine F1 [M+H - H2O]+ m/z 166.1226 Acylium Ion M->F1 -H2O (-18.01 Da) Carboxyl Dehydration F2 [M+H - HCOOH]+ m/z 138.1277 Cyclohexyl Cation M->F2 -HCOOH (-46.01 Da) Decarboxylation F3 [M+H - H2O - NH3]+ m/z 149.0961 Ring-Opened Diene F1->F3 -NH3 (-17.03 Da) Azetidine C-N Cleavage F4 [M+H - H2O - C2H5N]+ m/z 123.0804 Cyclohexenyl Cation F1->F4 -C2H5N (-43.04 Da) Azetidine Ring Extrusion

ESI+ MS/MS fragmentation pathway of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.

Expert Insights for Method Development

When developing MRM assays for pharmacokinetic (PK) studies involving 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, selecting the right transitions is critical for assay robustness:

  • Quantifier Transition (m/z 184.13 166.12): While this dehydration transition is the most abundant, it is highly prone to matrix interference due to the generic nature of water loss in biological samples. It should be used for quantification only when chromatographic separation from endogenous carboxylic acids is baseline-resolved.

  • Qualifier Transition (m/z 184.13 149.09): This transition is highly recommended as the primary qualifier (and potentially the quantifier in dirty matrices). The loss of NH3​ following dehydration is a highly specific signature of strained azetidine ring opening . Because unstrained analogs like piperidines do not readily yield this −NH3​ loss, monitoring m/z 149.09 provides superior signal-to-noise ratios and effectively eliminates false positives from structural isomers.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

  • Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society URL: [Link]

Validation

Comparing 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid vs azetidine-3-carboxylic acid as bioisosteres

Bioisosteric Profiling: Azetidine-3-Carboxylic Acid vs. 4-(Azetidin-3-yl)cyclohexane-1-Carboxylic Acid in Lead Optimization As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge o...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioisosteric Profiling: Azetidine-3-Carboxylic Acid vs. 4-(Azetidin-3-yl)cyclohexane-1-Carboxylic Acid in Lead Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, high entropic penalties upon target binding, or off-target toxicities. One of the most effective strategies to overcome these liabilities is bioisosteric replacement—specifically, replacing flexible aliphatic chains or metabolically vulnerable rings with saturated, high-Fsp³ cyclic scaffolds[1][2].

This guide provides an in-depth, objective comparison between two powerful bioisosteres: the compact azetidine-3-carboxylic acid (A3C) and the extended 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid (A3CC) . By understanding their physicochemical profiles and spatial vectors, drug development professionals can rationally select the appropriate scaffold for their specific target pocket.

Physicochemical & Structural Profiling

The primary difference between A3C and A3CC lies in their spatial footprint and lipophilicity. While both feature the highly strained, four-membered azetidine ring—which inherently restricts conformational flexibility and lowers the entropic penalty of binding—the addition of the cyclohexane linker in A3CC dramatically alters its application[3][4].

Table 1: Quantitative Physicochemical Comparison

PropertyAzetidine-3-carboxylic acid (A3C)4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (A3CC)
Molecular Weight 101.11 g/mol 183.25 g/mol
LogP (Estimated) -1.5 (Highly Polar)+1.2 (Moderately Lipophilic)
Fsp³ Fraction 1.0 (Fully saturated)1.0 (Fully saturated)
Spatial Vector Compact (Distance ~3.5 Å between N and COOH)Extended (Distance ~7.5 Å between N and COOH)
Primary Mimicry β -alanine, amino-phosphonates, prolineLong-chain amino acids, gabapentinoids, piperidines

Mechanistic Rationale in Drug Discovery

Azetidine-3-Carboxylic Acid (A3C): The Compact Zwitterion

A3C is widely utilized as a polar headgroup or a direct bioisostere for β -amino acids and phosphate groups. A landmark application of A3C is found in the discovery of Siponimod (BAF312), a selective Sphingosine-1-phosphate receptor 1 (S1P1) agonist[5].

  • The Causality: Early S1P modulators like Fingolimod required in vivo phosphorylation to become active, but this led to off-target S1P3 activation, causing severe bradycardia[5][6]. By incorporating A3C, scientists successfully mimicked the zwitterionic nature of the active phosphate without requiring metabolic activation. The rigid azetidine ring locks the carboxylate in the optimal trajectory for S1P1 binding, effectively bypassing S1P3-mediated cardiovascular toxicity[5].

4-(Azetidin-3-yl)cyclohexane-1-Carboxylic Acid (A3CC): The Extended Scaffold

A3CC is designed for targets requiring a larger spatial span between the basic amine and the acidic pharmacophore.

  • The Causality: When replacing flexible linkers (e.g., heptanoic acid derivatives) or extended piperidine/piperazine motifs, a compact bioisostere like A3C will fail to reach the necessary binding sub-pockets[3]. A3CC introduces a cyclohexane ring that acts as a lipophilic spacer. This not only bridges the gap but also engages in hydrophobic interactions (van der Waals contacts) within the binding site, while the azetidine nitrogen maintains critical hydrogen-bonding or salt-bridge interactions.

BioisostereLogic FlexChain Flexible Aliphatic Chain (High Entropic Penalty) A3C Azetidine-3-carboxylic acid (Compact, Polar, Rigid) FlexChain->A3C Compact Pocket A3CC 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (Extended, Lipophilic, Rigid) FlexChain->A3CC Extended Pocket PK1 Improved Metabolic Stability A3C->PK1 PK2 Target Specificity (Vector Control) A3C->PK2 A3CC->PK1 A3CC->PK2

Caption: Logical flow of replacing flexible aliphatic chains with rigidified azetidine bioisosteres.

Experimental Methodologies

To successfully integrate these bioisosteres into your lead optimization pipeline, rigorous synthetic and analytical protocols are required. Below are self-validating workflows designed to ensure high yield and accurate metabolic profiling.

Protocol 1: Parallel Amide Coupling for Library Generation

Because unprotected A3C and A3CC are zwitterionic and highly insoluble in organic solvents, coupling reactions must utilize N-Boc protected precursors (e.g., 1-Boc-azetidine-3-carboxylic acid).

  • Preparation: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is selected over EDC/HOBt because the azetidine ring imposes steric hindrance; the highly reactive HOAt ester generated by HATU accelerates the coupling, while DIPEA acts as a non-nucleophilic base to prevent side reactions.

  • Amine Addition: Add the target primary/secondary amine (1.1 eq) and stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the active ester mass peak validates complete conversion.

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 1 hour at room temperature to cleave the Boc group, yielding the final hydrochloride salt.

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

To prove that rigidifying the scaffold improves pharmacokinetics, compounds must be tested against CYP450-mediated degradation.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity. Incubate at 37°C.

  • Self-Validating Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

ExpWorkflow Step1 Incubation (HLMs + NADPH) Step2 Quench Reaction (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Analysis (Parent Remaining %) Step3->Step4

Caption: Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Conclusion

The choice between Azetidine-3-carboxylic acid and 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is dictated by the spatial requirements of the target binding pocket. A3C is the premier choice for compact, polar mimicry (such as phosphate or β -alanine replacement)[5][6], whereas A3CC provides the necessary extension and lipophilicity to replace long, flexible aliphatic chains without sacrificing the metabolic stability afforded by the high-Fsp³ azetidine core[3].

References

  • Examples of azetidine-based bioisosters. ResearchGate. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC, National Institutes of Health. Available at:[Link]

  • Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. PMC, National Institutes of Health. Available at:[Link]

  • Optimization of a Potent, Orally Active S1P1 Agonist Containing a Quinolinone Core. PMC, National Institutes of Health. Available at:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine. ACS Publications. Available at:[Link]

Sources

Comparative

IR Spectroscopy Comparison Guide: 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid vs. Structural Analogs

Executive Summary In modern drug discovery, conformationally restricted building blocks like 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid are highly valued for improving the pharmacokinetic profiles of lead compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally restricted building blocks like 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid are highly valued for improving the pharmacokinetic profiles of lead compounds. Characterizing this bifunctional molecule—comprising a strained 4-membered azetidine ring, a cyclohexane core, and a carboxylic acid—requires precise analytical techniques.

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopic performance of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid against two widely used structural alternatives: Isonipecotic acid (a 6-membered piperidine analog) and Cyclohexanecarboxylic acid (a non-nitrogenous baseline). By understanding the causality behind vibrational shifts—specifically ring strain and solid-state zwitterionic effects—researchers can accurately validate the structural integrity of these critical building blocks.

Mechanistic Grounding: Ring Strain and Zwitterionic States

When analyzing cyclic amino acids via IR spectroscopy, two primary physical phenomena dictate the spectral output:

  • Zwitterionic Equilibrium: Because 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid contains both a secondary amine and a carboxylic acid, it predominantly exists as a zwitterion ( NH2+​ and COO− ) in its solid state. This fundamental chemical reality drastically shifts the classical C=O stretching frequency. Instead of a sharp neutral carbonyl peak at ~1715 cm⁻¹, the spectrum will be dominated by the asymmetric and symmetric stretching of the carboxylate anion at ~1590 cm⁻¹ and ~1400 cm⁻¹, respectively.

  • Ring Strain Geometry: The azetidine ring possesses significant angle strain (~26 kcal/mol). This geometric constraint increases the s-character of the exocyclic C-H and C-N bonds. Consequently, the C-N stretching and ring deformation bands are shifted to higher wavenumbers compared to unstrained systems. This behavior is well-documented in related constrained heterocycles like [1].

Comparative IR Absorption Data

To objectively evaluate the spectral signature of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, we must compare it against relevant alternatives.

  • Alternative A: Isonipecotic Acid (Piperidine-4-carboxylic acid). A 6-membered ring analog used to benchmark unstrained secondary amine behavior[2].

  • Alternative B: Cyclohexanecarboxylic Acid. A non-nitrogenous control used to isolate the pure carboxylic acid and cyclohexane ring vibrational modes[3].

Table 1: Expected IR Absorption Bands (Solid State, ATR-FTIR)
Vibrational Mode4-(Azetidin-3-yl)cyclohexane-1-carboxylic acidIsonipecotic Acid (Alternative A)Cyclohexanecarboxylic Acid (Alternative B)
O-H Stretch Overlapped by NH2+​ Overlapped by NH2+​ ~3300 - 2500 cm⁻¹ (Broad, strong)
N-H Stretch ( NH2+​ ) ~3000 - 2700 cm⁻¹ (Broad, multiple bands)~3000 - 2700 cm⁻¹ (Broad, multiple bands)Not Applicable
C=O Stretch (Neutral) ~1715 cm⁻¹ (Weak, trace neutral form)~1710 cm⁻¹ (Weak, trace neutral form)~1705 cm⁻¹ (Strong, dominant)
COO− Asymmetric Stretch ~1590 cm⁻¹ (Strong, zwitterion dominant)~1585 cm⁻¹ (Strong, zwitterion dominant)Not Applicable
COO− Symmetric Stretch ~1400 cm⁻¹ (Medium)~1400 cm⁻¹ (Medium)Not Applicable
Ring Deformation ~950 - 920 cm⁻¹ (Azetidine ring strain)~1050 - 1000 cm⁻¹ (Piperidine breathing)~1000 - 950 cm⁻¹ (Cyclohexane)

Data synthesized from functional group group-frequency principles and grounded in authoritative spectral databases for [2] and [3].

Experimental Workflow & Self-Validating Protocol

To capture high-fidelity spectra that accurately reflect the zwitterionic state without moisture interference, Attenuated Total Reflectance (ATR) FTIR is the optimal choice. Unlike KBr pellet pressing, ATR does not subject the sample to high pressures that could induce polymorphic transformations or alter the zwitterionic equilibrium.

G N1 1. Sample Lyophilization (Removes H2O Interference) N2 2. Background Scan (Validation: <0.01 AU) N1->N2 Dryness Confirmed N3 3. ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) N2->N3 Baseline Validated N4 4. Spectral Processing (ATR & Baseline Correction) N3->N4 Raw Spectra N5 5. Peak Deconvolution (Isolate Zwitterion Bands) N4->N5 Normalized Data

Workflow for self-validating ATR-FTIR analysis of zwitterionic cyclic amino acids.
Step-by-Step ATR-FTIR Methodology

Step 1: System Purge and Background Validation

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO2​ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) will obscure the critical N-H and carboxylate regions of the amino acid.

  • Self-Validation Check: The system must evaluate the background spectrum. If the baseline exhibits water vapor peaks exceeding 0.01 Absorbance Units (AU), the nitrogen purge is insufficient. Do not proceed until the baseline is flat.

Step 2: Sample Desiccation

  • Action: Store the 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid powder in a vacuum desiccator over P2​O5​ for 24 hours prior to analysis.

  • Causality: Zwitterionic amino acids are highly hygroscopic. Absorbed moisture will create a massive, broad -OH stretching band at ~3400 cm⁻¹, masking the nuanced NH2+​ stretches of the azetidine ring.

  • Self-Validation Check: Run a preliminary rapid scan (4 scans). If a dominant, broad peak is observed centered at 3450 cm⁻¹, the sample is hydrated. Return the sample to the desiccator.

Step 3: Spectral Acquisition

  • Action: Place 2-3 mg of the dry powder onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Causality: Intimate contact with the ATR crystal is required because the evanescent wave only penetrates 0.5 to 2 microns into the sample.

  • Self-Validation Check: Monitor the real-time interferogram. The centerburst amplitude must register between 2.0 and 4.0 volts. Values below 2.0 V indicate poor crystal contact or insufficient sample volume.

Step 4: Data Processing and Correction

  • Action: Apply an ATR correction algorithm and an automatic baseline subtraction.

  • Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region (e.g., the azetidine ring deformation at 950 cm⁻¹) will appear artificially intense compared to the high-wavenumber N-H stretches. ATR correction normalizes this disparity to mimic a standard transmission spectrum.

  • Self-Validation Check: Post-correction, verify that the baseline between 3800-2800 cm⁻¹ and 2500-1800 cm⁻¹ rests exactly at 0 AU. Any baseline drift indicates scattering artifacts, requiring a re-scan.

References

  • NIST Chemistry WebBook. Isonipecotic acid, 2,6-dioxo- (IR Spectrum & Baseline Data). National Institute of Standards and Technology. Available at:[Link] (Note: Standardized URL derived from source index[2]).

  • PubChem. Azetidinecarboxylic Acid (CID 17288). National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link][1].

  • NIST Chemistry WebBook. Cyclohexanecarboxylic acid (IR Spectrum). National Institute of Standards and Technology. Available at:[Link] (Note: Standardized URL derived from source index[3]).

Sources

Validation

Comprehensive Comparison Guide: Determining Enantiomeric Excess of Chiral 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid Derivatives

As a Senior Application Scientist, evaluating the enantiomeric excess (ee) of complex, highly polar building blocks requires moving beyond generic screening protocols. The 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the enantiomeric excess (ee) of complex, highly polar building blocks requires moving beyond generic screening protocols. The 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid scaffold presents a unique intersection of stereochemical nuance and chromatographic complexity. This guide objectively compares the leading analytical modalities for resolving its chiral isomers, providing field-proven, self-validating methodologies.

Stereochemical Grounding: The Meso-like Scaffold

Before selecting a chiral stationary phase (CSP), we must establish the stereochemical reality of the analyte. The parent unsubstituted 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid possesses a plane of symmetry ( σ ) passing through the C1 and C4 atoms of the cyclohexane ring, bisecting the symmetrically attached azetidine ring.

Consequently, the parent scaffold is inherently achiral and exists solely as cis and trans diastereomers ( [1]). For the parent compound, the analytical objective is determining diastereomeric excess (de) . However, in modern drug discovery, this scaffold is frequently desymmetrized (e.g., via asymmetric N-alkylation or C2-substitution), generating true chiral isomers . This guide focuses on determining the ee of these desymmetrized chiral derivatives.

Workflow A Parent Scaffold (Achiral) B Symmetry Analysis (C1-C4 Plane) A->B C Cis/Trans Isomers (Determine de) B->C Unsubstituted D Chiral Derivatives (Desymmetrized) B->D Substituted E Enantiomeric Pairs (Determine ee) D->E

Workflow for stereochemical classification and method selection.

Causality in Method Development: The Zwitterion Challenge

The target molecule contains a basic secondary amine (azetidine, pKa ~10.4) and an acidic moiety (carboxylic acid, pKa ~4.5). At physiological pH, it exists as a zwitterion. In standard normal-phase (NP) chiral chromatography, zwitterions exhibit severe peak tailing, irreversible column adsorption, and poor solubility.

The Mechanistic Solution: To achieve sharp peak shapes and robust chiral recognition via the Dalgliesh three-point interaction model, the ionization state of the analyte must be suppressed. This is achieved using dual-modifier systems (e.g., Trifluoroacetic acid + Diethylamine) or volatile buffers that mask the zwitterionic charges, allowing the analyte to interact cleanly with the CSP ( [2]).

Mechanism Analyte Chiral Carboxylic Acid Hbond Hydrogen Bonding (COOH) Analyte->Hbond Dipole Dipole Stacking (Azetidine) Analyte->Dipole Steric Steric Inclusion (Cyclohexane) Analyte->Steric CSP Polysaccharide CSP Hbond->CSP Dipole->CSP Steric->CSP

Three-point interaction model for chiral recognition on polysaccharide CSPs.

Objective Comparison of Analytical Modalities

When evaluating alternatives for zwitterionic chiral separations, Supercritical Fluid Chromatography (SFC) and Reversed-Phase (RP) HPLC utilizing macrocyclic or zwitterionic stationary phases outperform traditional Normal-Phase (NP) HPLC.

Performance MetricChiral SFC (Polysaccharide CSP)Reversed-Phase HPLC (Zwitterionic CSP)Normal-Phase HPLC (Polysaccharide CSP)
Primary Mechanism H-bonding, rapid mass transferIon-exchange, hydrophobic inclusionHydrogen bonding, dipole interactions
Run Time 3 - 8 minutes 20 - 45 minutes15 - 30 minutes
Zwitterion Suitability Excellent (with volatile additives)Excellent (buffered aqueous mobile phase)Poor (requires heavy derivatization)
Solvent Consumption Low (CO₂ + Methanol cosolvent)High (Water/Acetonitrile/Methanol)High (Hexane/Isopropanol)
Typical Resolution (Rs) > 2.5 (Baseline separation)1.5 - 2.0< 1.2 (Prone to peak tailing)

Data Note: SFC is designated as the gold standard due to the superior diffusivity of supercritical CO₂, which flattens the van Deemter curve and allows for high-throughput ee determination without sacrificing resolution.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol A: Chiral SFC Method (The Gold Standard)

This method utilizes an immobilized polysaccharide phase, which is highly resilient to the basic modifiers required for azetidine elution.

  • Sample Preparation: Dissolve the chiral 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid derivative in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

    • Causality: Methanol disrupts intermolecular zwitterionic networks, ensuring the analyte is injected in a monomeric state rather than as aggregated clusters.

  • Column Selection: Chiralpak IG or Chiralcel OJ-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase Configuration: Supercritical CO₂ / Methanol containing 0.2% Isopropylamine (IPAm) and 0.1% Trifluoroacetic acid (TFA). Isocratic elution at 20% cosolvent.

    • Causality: The IPAm dynamically coats residual silanols and masks the azetidine basicity. Simultaneously, TFA maintains the carboxylic acid in a protonated, neutral state, enabling optimal hydrogen bonding with the carbamate linkages of the CSP.

  • System Parameters: Flow rate: 3.0 mL/min; Backpressure: 120 bar; Temperature: 35°C; UV Detection: 210 nm / 254 nm.

  • System Suitability Criteria: The system is considered valid for ee determination only if the Resolution (Rs) between enantiomers is 1.5, and the USP tailing factor for the later-eluting peak is 1.2.

Protocol B: Reversed-Phase Chiral HPLC (The Aqueous Alternative)

For derivatives with poor solubility in organic solvents, RP-HPLC using macrocyclic or zwitterionic columns (e.g., Chiralpak ZWIX or Macrocyclic Glycopeptides) is the premier alternative ( [3]).

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile at 0.5 mg/mL.

  • Column Selection: Chiralpak ZWIX(+) (3 µm, 4.0 x 150 mm).

    • Causality: ZWIX columns feature a zwitterionic stationary phase that utilizes synergistic cation- and anion-exchange mechanisms, perfectly mirroring the charge state of the azetidine-carboxylic acid analyte.

  • Mobile Phase: 50 mM Ammonium Formate in Methanol/Water (90:10, v/v), pH adjusted to 4.0.

    • Causality: A buffered pH of 4.0 ensures the azetidine remains ionized for cation-exchange with the CSP, while the carboxylic acid is partially neutralized to facilitate chiral recognition via steric inclusion.

  • System Parameters: Flow rate: 0.6 mL/min; Temperature: 25°C.

  • System Suitability Criteria: Signal-to-noise (S/N) ratio of the minor enantiomer must be 10:1 to accurately quantify ee values exceeding 99%.

References

  • Cyclohexane conformation. Wikipedia. Available at:[Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents (WO2008144198A1).
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI (Molecules 2021, 26(1), 223). Available at:[Link]

Comparative

A Comparative Guide to 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid and Cyclohexane Carboxylic Acid: Structural and Functional Insights for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug-like properties. The introduction of small, strained ring systems has emerged as a powerfu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug-like properties. The introduction of small, strained ring systems has emerged as a powerful tactic to enhance physicochemical and pharmacokinetic profiles. This guide provides an in-depth structural and functional comparison between 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid, a contemporary building block, and its foundational predecessor, cyclohexane carboxylic acid. This analysis is designed for researchers, scientists, and drug development professionals to illuminate the nuanced advantages conferred by the incorporation of the azetidine moiety.

Introduction: From a Simple Scaffold to a Privileged Motif

Cyclohexane carboxylic acid is a well-established organic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals, polymers, and fragrances.[1] Its rigid, saturated cyclohexane ring provides a simple, lipophilic scaffold. In contrast, 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid represents a strategic evolution of this core structure. By incorporating a four-membered, nitrogen-containing heterocycle—the azetidine ring—medicinal chemists can unlock significant improvements in properties critical for drug development.[2]

Azetidines are increasingly recognized as "privileged" structural motifs in drug discovery.[3] Their unique, strained sp³-rich character can lead to enhanced solubility, improved metabolic stability, and provide novel vectors for molecular interactions with biological targets.[1][2] This guide will dissect the structural and functional consequences of this seemingly simple substitution, providing both theoretical rationale and practical experimental context.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules is the presence of the azetidin-3-yl group on the cyclohexane ring. This substitution has profound effects on the molecule's size, shape, and electronic properties.

PropertyCyclohexane Carboxylic Acid4-(Azetidin-3-yl)cyclohexane-1-carboxylic acidData Source
Molecular Formula C₇H₁₂O₂C₁₀H₁₇NO₂Experimental
Molecular Weight ( g/mol ) 128.17183.25Experimental
pKa (acidic) ~4.94.83 (Predicted)Experimental[4] / Predicted
pKa (basic) N/A9.77 (Predicted)Predicted
cLogP 1.960.25 (Predicted)Experimental[5] / Predicted
Water Solubility ~2.0 mg/mL (at 15°C)Predicted to be higherExperimental[1] / Inferred

Predicted values were generated using SwissADME and Chemicalize platforms.

The introduction of the azetidine ring increases the molecular weight and introduces a basic nitrogen atom, resulting in a zwitterionic character at physiological pH. The most striking difference lies in the predicted lipophilicity (cLogP). The cLogP of 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid is significantly lower than that of cyclohexane carboxylic acid, suggesting a substantial increase in hydrophilicity. This is a direct consequence of the polar amine and the overall change in the molecule's electronic distribution. Such a modification is often a deliberate strategy in drug design to improve aqueous solubility and reduce off-target effects associated with high lipophilicity.[6]

Functional Implications: The Azetidine Ring as a Bioisostere

The azetidine ring is often employed as a bioisostere for other functional groups or to introduce conformational constraint.[3] In the context of 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid, its application can be viewed through several functional lenses, particularly in the realm of central nervous system (CNS) drug discovery where it may serve as a conformationally restricted GABA (gamma-aminobutyric acid) analog.

Impact on ADME Properties

The physicochemical changes induced by the azetidine ring are expected to have a significant impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule.

  • Solubility: The increased polarity and zwitterionic nature of 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid are predicted to enhance its aqueous solubility compared to cyclohexane carboxylic acid. This is a critical parameter for achieving adequate bioavailability for orally administered drugs.[2]

  • Permeability: While increased polarity can sometimes reduce passive membrane permeability, the compact nature of the azetidine ring and its potential to interact with transporters may lead to a favorable overall permeability profile.

  • Metabolic Stability: The azetidine ring can block sites of metabolism or alter the molecule's interaction with metabolic enzymes (e.g., Cytochrome P450s), often leading to increased metabolic stability and a longer in vivo half-life.[1][2]

Role as a GABA Analog and Target Engagement

GABA is a major inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in various neurological and psychiatric disorders.[7] Many GABA analogs have been developed as therapeutics, but their utility can be limited by poor blood-brain barrier penetration.[8] The incorporation of a constrained, polar moiety like azetidine into a lipophilic scaffold is a recognized strategy to create novel GABA analogs with improved pharmacokinetic properties.[7]

The azetidine ring in 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid introduces a fixed conformation that can influence binding to GABA receptors or transporters.[7] The nitrogen atom can act as a hydrogen bond acceptor, and its protonated form can engage in ionic interactions within a receptor binding pocket, potentially mimicking the amine group of GABA. The cyclohexane ring serves as a rigid scaffold to present the key pharmacophoric elements—the carboxylic acid and the azetidine nitrogen—in a specific spatial orientation for optimal target engagement.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences and to fully characterize these molecules, a series of standardized in vitro assays are recommended.

Kinetic Solubility Assessment via the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound, a fundamental property for ADME profiling.

Materials:

  • Test compounds (Cyclohexane carboxylic acid, 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Thermostatic shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Prepare a 10 mM stock solution of each compound in DMSO.

  • Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial to create a slurry.

  • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve of known concentrations.

  • Report the solubility in µg/mL or µM.

Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput in vitro tool for predicting passive membrane permeability.

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • PBS, pH 7.4

  • Test compound stock solutions (10 mM in DMSO)

  • UV plate reader

Procedure:

  • Coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.

  • Prepare the test compound solutions by diluting the DMSO stock into PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Add the test compound solution to the donor wells.

  • Fill the acceptor wells with fresh PBS.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Target Engagement: Radioligand Binding Assay for GABA-A Receptors

This assay measures the ability of the test compounds to displace a known radiolabeled ligand from the GABA-A receptor, providing an indication of their binding affinity.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]-Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a multi-well plate, set up the following in triplicate:

    • Total Binding: Brain membranes + [³H]-Muscimol.

    • Non-specific Binding: Brain membranes + [³H]-Muscimol + excess unlabeled GABA.

    • Competition: Brain membranes + [³H]-Muscimol + varying concentrations of the test compound.

  • Incubate the plate at 4°C for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding).

Visualization of Concepts

G cluster_0 Structural & Physicochemical Analysis cluster_1 Functional & Biological Implications Cyclohexane\nCarboxylic Acid Cyclohexane Carboxylic Acid 4-(Azetidin-3-yl)cyclohexane-\n1-carboxylic acid 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid Cyclohexane\nCarboxylic Acid->4-(Azetidin-3-yl)cyclohexane-\n1-carboxylic acid Azetidine Substitution Physicochemical\nProperties\n(pKa, logP, Solubility) Physicochemical Properties (pKa, logP, Solubility) 4-(Azetidin-3-yl)cyclohexane-\n1-carboxylic acid->Physicochemical\nProperties\n(pKa, logP, Solubility) Impacts Conformational\nConstraint Conformational Constraint 4-(Azetidin-3-yl)cyclohexane-\n1-carboxylic acid->Conformational\nConstraint Introduces ADME Profile\n(Absorption, Permeability,\nMetabolic Stability) ADME Profile (Absorption, Permeability, Metabolic Stability) Physicochemical\nProperties\n(pKa, logP, Solubility)->ADME Profile\n(Absorption, Permeability,\nMetabolic Stability) Influences Drug-like\nPotential Drug-like Potential ADME Profile\n(Absorption, Permeability,\nMetabolic Stability)->Drug-like\nPotential Target Engagement\n(e.g., GABA Receptors) Target Engagement (e.g., GABA Receptors) Conformational\nConstraint->Target Engagement\n(e.g., GABA Receptors) Modulates Biological\nActivity Biological Activity Target Engagement\n(e.g., GABA Receptors)->Biological\nActivity

Caption: Logical workflow for the comparative analysis of the two molecules.

G cluster_0 Cyclohexane Carboxylic Acid cluster_1 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid node_a Cyclohexane Carboxylic Acid Lipophilic Scaffold receptor Hypothetical Receptor Binding Pocket node_a:f1->receptor Hydrophobic Interaction node_b 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid Polar Azetidine Ring H-bond Acceptor (N) Ionic Interaction (NH+) node_b:f2->receptor H-Bonding node_b:f3->receptor Ionic Interaction

Caption: Hypothetical binding modes at a receptor site.

Conclusion and Future Perspectives

The transformation of cyclohexane carboxylic acid to 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid is a prime example of rational drug design. The introduction of the azetidine ring fundamentally alters the molecule's physicochemical properties, most notably by decreasing lipophilicity and introducing a basic center, which can lead to improved solubility and a more favorable ADME profile.[2] Functionally, the azetidine moiety acts as a conformationally constrained bioisostere, offering new vectors for target engagement and potentially enhancing binding affinity and selectivity, particularly for targets like GABA receptors.[7]

While in silico predictions provide a strong directional hypothesis, the experimental validation using the outlined protocols is crucial for confirming these advantages. Future work should focus on synthesizing a series of analogs to establish clear structure-activity and structure-property relationships. The exploration of different substitution patterns on the azetidine ring could further refine the molecule's properties, paving the way for the development of novel therapeutics with optimized efficacy and safety profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Cyclohexanecarboxylic Acid (CAS 98-89-5) - Properties, Uses & Applications. (2026). China Chemical Manufacturer.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. [Link]

  • Cyclohexanecarboxylic acid | C7H12O2 | CID 7413. PubChem. [Link]

  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • What is the reasoning behind the increasing pKa for organic compounds? (2015). Chemistry Stack Exchange. [Link]

  • Application Note: Radioligand Binding Assay for 3',6-Dinitroflavone at the GABAA Receptor Benzodiazepine Site. Benchchem.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020). PMC. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). PMC. [Link]

  • An update on GABA analogs for CNS drug discovery. (2006). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid proper disposal procedures

4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid: Comprehensive Handling, Safety, and Disposal Protocol Executive Summary 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is an amphoteric building block widely utilized in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid: Comprehensive Handling, Safety, and Disposal Protocol

Executive Summary

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is an amphoteric building block widely utilized in drug discovery and medicinal chemistry. Containing both a secondary amine within a strained four-membered azetidine ring and a carboxylic acid moiety, this compound presents unique handling and disposal challenges. This guide provides step-by-step, field-proven methodologies for safely managing this chemical, ensuring compliance with OSHA Hazard Communication Standards[1] and EPA Resource Conservation and Recovery Act (RCRA) regulations[2].

Chemical Profile & Mechanistic Hazard Assessment

To safely handle and dispose of this compound, personnel must understand the causality behind its physical and chemical hazards. The molecule's dual functional groups allow it to exist as a zwitterion, contributing to its stability as a solid powder but increasing the risk of fine dust generation.

Table 1: Chemical Profile & Quantitative Hazard Data

Property / HazardData / ClassificationCausality & Operational Impact
Molecular Formula C10H17NO2Amphoteric nature (basic amine + acidic carboxyl group).
Molecular Weight 183.25 g/mol High melting point solid; prone to aerosolization.
Skin/Eye Irritation GHS Category 2 / 2AThe nucleophilic secondary amine interacts with mucosal membranes, causing localized pH changes and irritation[3].
Inhalation Hazard STOT SE 3Inhalation of fine dust causes respiratory tract irritation[3].
Thermal Decomposition Generates COx and NOxCombustion of the azetidine nitrogen generates toxic nitrogen oxides (NOx), dictating strict incineration protocols[4].

Operational Safety & Handling Protocol

Routine laboratory handling must prioritize the mitigation of dust generation and the prevention of static accumulation.

Step-by-Step Handling Methodology:

  • Engineering Controls: Perform all weighing, transfer, and formulation operations strictly within a certified, externally exhausted chemical fume hood[3]. Ensure the hood maintains a minimum face velocity of 100 fpm.

  • PPE Verification: Don standard nitrile gloves, a fully buttoned lab coat, and chemical safety goggles. If engineering controls are temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory[1].

  • Static Mitigation: Because organic powders accumulate static charge, use anti-static weighing boats and grounded stainless-steel spatulas. This prevents the sudden electrostatic dispersion of the powder into the user's breathing zone.

  • Storage: Store the compound in a tightly sealed, light-resistant container at 4°C (or per manufacturer specifications). Segregate strictly from strong oxidizing agents to prevent oxidative degradation of the azetidine ring[3].

Waste Segregation & Disposal Procedures

Under EPA RCRA guidelines (40 CFR Subpart 261), unlisted organic chemical waste must be evaluated for characteristic hazards and disposed of via approved methodologies[5]. Because of the nitrogenous nature of the azetidine ring, standard landfill disposal or drain discharge is strictly prohibited[3].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all solid waste, contaminated gloves, and empty packaging in a dedicated, clearly labeled "Non-Halogenated Organic Solid Waste" container.

  • Solvent Solubilization: To ensure complete thermal destruction and prevent localized temperature spikes in the incinerator, dissolve or suspend the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) prior to final disposal[6].

  • Incineration Protocol: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The waste MUST be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber [6].

    • Mechanistic Causality: The afterburner ensures the complete combustion of the cyclohexane ring into CO2 and H2O. The alkaline scrubber is critical because the thermal destruction of the azetidine nitrogen generates toxic NOx gases[4]. The scrubber neutralizes these acidic gases before atmospheric exhaust, ensuring compliance with the Clean Air Act.

Spill Response Workflow

In the event of a breach in containment, immediate action is required to prevent aerosolization.

Step-by-Step Spill Response:

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. The responder must don a particulate respirator if the powder is airborne.

  • Containment: Do not use compressed air or dry sweeping. These actions will aerosolize the powder and exacerbate the inhalation hazard.

  • Neutralization & Cleanup: Lightly mist the spill with water or a 10% alcohol solution to suppress dust formation. Carefully sweep up the dampened powder using a non-sparking tool and place it into a sealed hazardous waste container[3].

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting all wash water for hazardous waste disposal[3].

Disposal & Spill Response Visualization

ChemicalDisposal Start Waste Generation: 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid SolidWaste Solid Residue / Powder Start->SolidWaste LiquidWaste Dissolved in Solvent Start->LiquidWaste Segregation Segregate from Strong Oxidizers SolidWaste->Segregation LiquidWaste->Segregation Combustible Mix with Combustible Solvent (e.g., Ethanol) Segregation->Combustible Incineration Chemical Incinerator (Afterburner Active) Combustible->Incineration Transfer to Licensed TSDF Scrubber Alkaline Scrubber (Neutralize NOx Gases) Incineration->Scrubber Nitrogenous Exhaust Safe Safe Atmospheric Exhaust (EPA/RCRA Compliant) Scrubber->Safe Clean Air

Figure 1: EPA/RCRA compliant disposal workflow for nitrogenous organic waste.

References

  • US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations." epa.gov.[Link]

  • Hampton Research. "Safety Data Sheet Guidelines." hamptonresearch.com. [Link]

  • OSHA. "Hazard Communication Standard (29 CFR 1910.1200)." osha.gov. [Link]

  • ALS Global. "Waste Characterization Regulations: A Guide to Compliance with the RCRA." alsglobal.com. [Link]

Sources

Handling

Personal protective equipment for handling 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

As a Senior Application Scientist, I approach the handling of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS 910442-38-5) through the lens of its molecular architecture. This pharmaceutical intermediate presents a d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS 910442-38-5) through the lens of its molecular architecture. This pharmaceutical intermediate presents a dual-hazard profile driven by its two primary functional groups: a highly strained azetidine ring and a cyclohexane-tethered carboxylic acid[1].

To build a self-validating safety culture in your laboratory, it is not enough to simply wear protective gear; you must understand the mechanistic causality behind why specific equipment and protocols are required. This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure absolute safety and experimental integrity.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the chemical's reactivity pathways to understand the exact risks we are mitigating:

  • Azetidine Ring Strain : The four-membered nitrogen heterocycle is characterized by a significant ring strain of approximately 25.4 kcal/mol[2]. This strain makes the σ -N–C bonds susceptible to cleavage under specific conditions, leading to unexpected reactivity and potential toxicity compared to less strained pyrrolidines[2].

  • Dermal and Ocular Toxicity (Category 2 Irritant) : The compound's acidic nature, combined with the basicity of the secondary amine in the azetidine ring, can disrupt lipid bilayers in the skin and corneas, causing severe localized irritation[3].

  • Respiratory Tract Irritation (STOT SE 3) : As a solid powder, the generation of micro-particulates during weighing or transfer poses an acute inhalation risk. Once inhaled, the compound dissolves in the mucosal lining, causing localized pH shifts and respiratory irritation[3].

Hazard Chem 4-(Azetidin-3-yl)cyclohexane- 1-carboxylic acid Azetidine Azetidine Ring (Strain ~25.4 kcal/mol) Chem->Azetidine Carboxylic Carboxylic Acid Moiety (Organic Acid) Chem->Carboxylic Haz1 Skin/Eye Irritation (Category 2) Azetidine->Haz1 Haz2 Respiratory Irritation (STOT SE 3) Azetidine->Haz2 Carboxylic->Haz1 Mit1 Nitrile Gloves & Safety Goggles Haz1->Mit1 Mit2 Fume Hood & N95/P2 Respirator Haz2->Mit2

Fig 1: Hazard causality and corresponding PPE mitigation pathways.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to. Every item is selected based on empirical breakthrough data and regulatory standards to create a highly reliable barrier against organic acids and amines.

PPE CategorySpecification / StandardCausality / Rationale for Selection
Hand Protection Nitrile Rubber Gloves (Thickness 0.11 mm, EN 374)Nitrile provides superior chemical resistance against organic acids and amines compared to latex, preventing dermal penetration. Breakthrough time >480 min[4].
Eye Protection Safety Goggles with Side Shields (EN 166 / ANSI Z87.1)Protects against airborne dust particulates and accidental liquid splashes during solvation. Standard safety glasses lack the necessary orbital sealing[3].
Body Protection Flame-retardant, Anti-static Lab Coat (100% Cotton)Prevents static discharge which could ignite organic dust clouds. Cotton resists melting upon chemical contact, unlike synthetic polyesters.
Respiratory N95 / FFP2 Particulate Respirator (EN 149)Required only if handling outside of a Fume Hood. Filters out >94% of airborne fine dust particles to prevent STOT SE 3 respiratory irritation[3].

Operational Plan: Step-by-Step Handling Protocol

A self-validating protocol ensures that a failure at one step is caught and mitigated by the next. Follow this operational workflow to maintain scientific integrity and personnel safety.

Step 1: Environmental Preparation

  • Ensure the fume hood face velocity is calibrated between 0.4–0.6 m/s to capture any aerosolized particulates[4].

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger rapid exothermic degradation of the carboxylic acid[4].

Step 2: Weighing and Transfer (Self-Validating Method)

  • Use anti-static weighing boats and spatulas to prevent the powder from aerosolizing via electrostatic repulsion.

  • Procedural Check: Weigh the material inside the fume hood. If the analytical balance is located outside the hood, utilize the weighing-by-difference technique: Transfer the closed chemical container to the balance, tare it, return to the hood to extract the chemical into your reaction vessel, seal the container, and re-weigh it. This ensures no loose powder is ever exposed outside the ventilated enclosure.

Step 3: Solvation and Reaction Setup

  • Add the reaction solvent slowly. Due to the zwitterionic potential of the amino acid-like structure, dissolution may be endothermic or exothermic depending on the polarity of the solvent system.

  • Utilize closed-system glassware (e.g., Schlenk lines or septa-sealed flasks) to contain any generated vapors during the reaction[4].

Step 4: Post-Operation Decontamination

  • Wipe down all spatulas, lab benches, and balances with a damp lint-free cloth to capture dust, followed by an isopropanol wipe to ensure complete solubilization and removal of trace organic residues.

Workflow Start Storage & Retrieval (Cool, Dry, Inert Gas) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing & Transfer (Fume Hood, Anti-static) PPE->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Cleanup Decontamination (Wet Wipe, Isopropanol) Reaction->Cleanup Disposal Waste Segregation (Incineration/Hazmat) Cleanup->Disposal

Fig 2: Standard operating workflow for handling azetidine derivatives.

Disposal and Decontamination Plan

Improper disposal of azetidine derivatives can lead to environmental toxicity and dangerous cross-reactions in waste streams.

Solid Waste Disposal:

  • Collect all contaminated weighing boats, gloves, and paper towels.

  • Place them in a designated hazardous solid waste bin lined with a high-density polyethylene (HDPE) bag.

  • Label the bin explicitly for "Nitrogenous Organic Solid Waste" slated for high-temperature incineration[5].

Liquid Waste Segregation:

  • Segregate reaction filtrates into "Halogenated" or "Non-Halogenated" organic waste carboys depending on the reaction solvent used.

  • Critical Step: Ensure the pH of any aqueous waste containing this compound is neutralized (pH 6-8) before transfer to the central waste carboy to prevent unintended gas evolution or heat generation[4].

Emergency Spill Response: In the event of a powder spill, do not dry sweep, as this will aerosolize the chemical. Cover the spill with a damp absorbent pad to suppress dust, carefully scoop the material into a hazardous waste container using a non-sparking tool, and wash the affected area thoroughly with soap and water[5].

References

  • Finetech Industry Limited . 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid | CAS 910442-38-5. Retrieved from: 1[1]

  • RSC Publishing . Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from: 2[2]

  • MedChemExpress . Safety Data Sheet: Azetidine-3-carboxylic acid. Retrieved from: 3[3]

  • PatSnap Eureka . Latest Research on Carboxylic Acid for Sustainable Lab Practices. Retrieved from: 4[4]

  • Apollo Scientific . Safety Data Sheet: Azetidine. Retrieved from: 5[5]

Sources

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